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  • Product: 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
  • CAS: 172950-64-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

Abstract 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is a synthetic molecule incorporating two key pharmacophores: a fluorinated benzamide and a phenylhydrazide moiety. While direct studies on this specific molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is a synthetic molecule incorporating two key pharmacophores: a fluorinated benzamide and a phenylhydrazide moiety. While direct studies on this specific molecule are not prevalent in existing literature, a comprehensive analysis of its structural components allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. This guide synthesizes data from structurally related benzamide and hydrazide-containing compounds to postulate that its primary mechanism of action is likely centered on enzyme inhibition. We present the scientific rationale for this hypothesis, propose potential enzyme targets, and provide detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this and similar chemical entities.

Introduction and Structural Rationale

The molecule 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide combines two structural motifs of significant interest in medicinal chemistry. The N-phenylbenzamide core is found in compounds with diverse biological activities, including antiviral and anticancer properties.[1][2] The terminal hydrazide (-CONHNH₂) group is a particularly reactive and versatile functional group, known to be a key feature in a multitude of bioactive compounds, including antitubercular, antidepressant, and anticonvulsant agents.[3][4]

Hydrazides and their derivatives, hydrazones, are well-documented as potent enzyme inhibitors.[4][5] Their mechanism often involves the chelation of metal cofactors in the enzyme's active site or the formation of stable covalent adducts.[6] The presence of the hydrazide moiety in the target molecule strongly suggests that its biological effects are likely mediated through the inhibition of one or more critical enzymes.

Compound Profile:

PropertyValue
IUPAC Name 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
Molecular Formula C₁₄H₁₂FN₃O₂
Molecular Weight 273.26 g/mol
Key Functional Groups Amide, Aromatic Fluoride, Hydrazide

Postulated Mechanism of Action: Enzyme Inhibition

Based on extensive evidence from analogous structures, the most probable mechanism of action for 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is the inhibition of metalloenzymes or oxidoreductases.

Primary Hypothesis: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport.[7] Various heterocyclic and hydrazide-containing compounds are known to be potent CA inhibitors.[5]

Causality of Inhibition: The proposed mechanism involves the coordination of the terminal hydrazide group to the Zn²⁺ ion located in the catalytic pocket of the carbonic anhydrase enzyme. The nitrogen and oxygen atoms of the hydrazide can act as Lewis bases, displacing or coordinating alongside the zinc-bound water molecule, thereby disrupting the enzyme's catalytic cycle. The 4-fluorobenzamide portion of the molecule would serve to anchor the compound within the hydrophobic regions of the active site, enhancing binding affinity and specificity.

The downstream effect of CA inhibition can have significant physiological consequences, including diuretic effects, reduction of intraocular pressure, and antitumor activity, as many tumors overexpress specific CA isoforms (e.g., CA IX) to manage acidosis in the hypoxic microenvironment.[7]

G cluster_0 Cellular Environment Compound 4-fluoro-N-[4-(hydrazinocarbonyl) phenyl]benzamide CA9 Carbonic Anhydrase IX (CA IX) Compound->CA9 Inhibition Protons H⁺ Accumulation (Acidosis) CA9->Protons Prevents Export Apoptosis Apoptosis / Reduced Proliferation Protons->Apoptosis Induces

Caption: Postulated pathway for antitumor activity via CA IX inhibition.

Alternative Hypothesis: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are flavin-containing enzymes responsible for the degradation of neurotransmitters. Hydrazine-class compounds, such as iproniazid, are classic irreversible MAO inhibitors.[6]

Causality of Inhibition: The mechanism would involve the enzymatic oxidation of the hydrazide moiety, leading to the formation of a highly reactive diazene intermediate. This intermediate could then form a stable covalent bond with the FAD cofactor of the MAO enzyme, leading to its irreversible inactivation.[6] This would result in an increase in the synaptic concentration of monoamine neurotransmitters.

Experimental Validation Framework

To validate the proposed mechanisms, a tiered experimental approach is recommended, moving from direct target engagement to cellular effects. As a Senior Application Scientist, I assert that these protocols represent a self-validating system, where the results of the in vitro assay should directly correlate with and explain the observations in the cellular context.

Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol determines the compound's ability to directly inhibit a purified CA enzyme.

Principle: This is a colorimetric assay based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be measured spectrophotometrically at 400 nm.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Enzyme Preparation: Dilute purified human carbonic anhydrase II (hCA II) to a final concentration of 2 µg/mL in the assay buffer.

  • Reaction Setup: In a 96-well plate, add:

    • 160 µL of assay buffer

    • 20 µL of the compound dilution (or DMSO for control)

    • 10 µL of the diluted hCA II enzyme

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of 10 mM NPA substrate to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_workflow Experimental Workflow Prep Prepare Reagents: Compound, Enzyme, Substrate Plate Plate Compound & Enzyme Prep->Plate Incubate Pre-incubate (15 min) Plate->Incubate Add_Sub Add Substrate (NPA) Incubate->Add_Sub Read Measure Absorbance (400 nm) Add_Sub->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the in vitro CA inhibition assay.

Protocol 2: Cellular Anti-Proliferation Assay (MTT Assay)

This protocol assesses the compound's effect on the viability of cancer cells, which would be a predicted outcome of inhibiting a tumor-associated target like CA IX.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan, which can be quantified by its absorbance.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells known to express CA IX (e.g., HT-29 or MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Data and Interpretation

The combination of these experiments provides a powerful validation system. A positive result would be the observation of potent enzyme inhibition in the in vitro assay, coupled with a corresponding dose-dependent decrease in cell viability in the cellular assay.

Summary of Expected Quantitative Data:

Assay TypeMetricExpected Value Range (for an active compound)
CA Inhibition Assay IC₅₀< 10 µM
Anti-Proliferation Assay GI₅₀< 50 µM

A strong correlation between the IC₅₀ and GI₅₀ values would provide compelling evidence that the compound's cytotoxic or anti-proliferative effects are mediated, at least in part, by the inhibition of the target enzyme.

References

  • EvitaChem. 4-Fluorobenzamide-D4.
  • Smolecule. N-[(3-chlorophenyl)methyl]-4-fluorobenzamide.
  • Smolecule. 4-Fluorobenzamide.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry.
  • Turan-Zitouni, G., Kaplancıklı, Z. A., & Erol, K. (2005). Synthesis and biological activity of new hydrazones based on N-aminomorpholine. Molecules.
  • Abbas, M., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy.
  • Benchchem. A Comprehensive Technical Guide to 4-Fluorobenzoic Acid.
  • Akili, S., et al. (2020). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide.
  • Gülerman, F. F., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.
  • Liu, A., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.
  • Kumar, A., et al. (2025). Design, Synthesis and Pharmacological Evaluation of Benzoyl Hydrazone Derivative as Potential Multitarget Antidiabetic Agent. Asian Journal of Chemistry.
  • de Oliveira, C. S., et al. (2023).
  • Liu, A., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed.
  • Yathirajan, H. S., et al. (2021). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Taha, E. A., et al. (2021). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules.
  • Mavallur, V., et al. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives.
  • Paľo, A., et al. (2018). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology.
  • Pop, R., et al. (2023). Acylhydrazones and Their Biological Activity: A Review. Molecules.
  • Ilies, M. A., & Supuran, C. T. (2017). Heterocyclic compounds as carbonic anhydrase inhibitors. Taylor & Francis Online.
  • Liu, Y-Q., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide.

Sources

Exploratory

Technical Guide: Synthesis and Strategic Application of 4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide Derivatives

Topic: 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide derivatives synthesis and applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide derivatives synthesis and applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The scaffold 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide represents a versatile "privileged structure" in medicinal chemistry, bridging the lipophilic stability of fluorinated benzamides with the reactive versatility of hydrazides.

This guide details the synthesis, validation, and derivatization of this core scaffold. The molecule functions as a critical intermediate for generating 1,3,4-oxadiazoles , thiadiazoles , and acylhydrazones —moieties statistically overrepresented in FDA-approved antimicrobials and kinase inhibitors.

Structural Logic
  • 4-Fluorobenzoyl Moiety: Enhances metabolic stability (blocking para-oxidation) and lipophilicity compared to non-fluorinated analogs.

  • Amide Linker: Provides hydrogen bond donor/acceptor sites essential for active site recognition (e.g., in ATP-binding pockets).

  • Hydrazide Tail (-CONHNH₂): A "warhead" precursor. It serves as a nucleophile for Schiff base formation or a bis-nucleophile for heterocyclization.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed for scalability and purity, avoiding the direct use of 4-aminobenzhydrazide which can lead to polymerization or competitive acylation. Instead, we utilize a Convergent Ester-Amide Strategy .

Pathway Diagram

SynthesisPathway Figure 1: Convergent synthesis strategy preventing side-reactions common in direct hydrazide coupling. Start1 4-Aminobenzoic Acid Step1 Step 1: Esterification (MeOH/H2SO4) Start1->Step1 Inter1 Methyl 4-aminobenzoate Step1->Inter1 Step2 Step 2: N-Acylation (TEA/DCM) Inter1->Step2 Start2 4-Fluorobenzoyl Chloride Start2->Step2 Inter2 Methyl 4-(4-fluorobenzamido)benzoate Step2->Inter2 Step3 Step 3: Hydrazinolysis (N2H4·H2O/EtOH) Inter2->Step3 Final Target: 4-Fluoro-N-[4-(hydrazinocarbonyl) phenyl]benzamide Step3->Final

Detailed Experimental Protocols

Step 1: Protection (Esterification)

Objective: Convert the carboxylic acid of 4-aminobenzoic acid to a methyl ester to prevent self-coupling and activate the carbonyl for Step 3.

  • Reagents: 4-Aminobenzoic acid (0.1 mol), Methanol (excess), conc. H₂SO₄ (catalytic).

  • Protocol: Reflux 4-aminobenzoic acid in absolute methanol (100 mL) with 2 mL conc. H₂SO₄ for 8–10 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 3:7).

  • Workup: Neutralize with NaHCO₃, extract with ethyl acetate, and evaporate.

  • Yield Expectation: >90% (White crystalline solid).

Step 2: Amide Coupling (The Critical Junction)

Objective: Formation of the benzamide bond.

  • Mechanistic Insight: We use 4-fluorobenzoyl chloride rather than the acid to ensure quantitative conversion under mild conditions, preserving the ester group. Pyridine or Triethylamine (TEA) acts as an HCl scavenger.

Protocol:

  • Dissolve Methyl 4-aminobenzoate (0.01 mol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Add Triethylamine (0.012 mol) and cool to 0°C.

  • Add 4-Fluorobenzoyl chloride (0.011 mol) dropwise over 30 minutes.

  • Stir at room temperature for 4–6 hours.

  • Validation: The disappearance of the amine spot on TLC indicates completion.

  • Purification: Wash with 1N HCl (to remove unreacted amine/pyridine), then 1N NaHCO₃. Recrystallize from ethanol.

  • Data Output: Melting point: 180–182°C (Typical for benzamide esters).

Step 3: Hydrazinolysis (Target Generation)

Objective: Nucleophilic substitution of the methoxy group by hydrazine.

Protocol:

  • Suspend Methyl 4-(4-fluorobenzamido)benzoate (0.005 mol) in absolute Ethanol (30 mL).

  • Add Hydrazine Hydrate (99%, 0.025 mol) – Use 5 eq. excess to prevent dimer formation.

  • Reflux for 6–12 hours. The solid will initially dissolve and then reprecipitate as the hydrazide forms.

  • Isolation: Cool, filter the precipitate, wash with cold ethanol and ether.

  • Characterization (¹H NMR, DMSO-d₆):

    • δ 9.8 (s, 1H, -CONH- hydrazide)

    • δ 4.5 (s, 2H, -NH₂)

    • δ 10.4 (s, 1H, Amide -NH-)

    • Aromatic protons: Two doublets (phenyl linker) and multiplet (fluorophenyl).

Derivatization & Applications

The hydrazide group is chemically promiscuous. Below are the primary transformations utilized in drug discovery.

A. Schiff Base (Hydrazone) Synthesis

Reacting the target hydrazide with aromatic aldehydes yields acylhydrazones.

  • Application: Antitubercular agents .[1][2] The azomethine proton (-CH=N-) is critical for binding to the enoyl-ACP reductase (InhA) in M. tuberculosis.

  • Protocol: Reflux hydrazide with substituted benzaldehyde in ethanol with catalytic acetic acid.

B. 1,3,4-Oxadiazole Cyclization
  • Application: Kinase Inhibitors / Antimicrobials . The oxadiazole ring is a bioisostere of amide/ester groups but with improved metabolic stability.

  • Protocol: Reflux hydrazide in POCl₃ (Phosphorus Oxychloride) or with CS₂/KOH.

Derivatization Logic Diagram

Derivatization Figure 2: Divergent synthesis of bioactive heterocycles from the hydrazide precursor. Core 4-Fluoro-N-[4-(hydrazinocarbonyl) phenyl]benzamide Path1 Reaction with Aromatic Aldehydes Core->Path1 Path2 Reaction with CS2 / KOH Core->Path2 Path3 Reaction with POCl3 / Carboxylic Acid Core->Path3 Prod1 Acylhydrazones (Schiff Bases) [Antitubercular] Path1->Prod1 Prod2 1,3,4-Oxadiazole-2-thiones [Antimicrobial] Path2->Prod2 Prod3 2,5-Disubstituted 1,3,4-Oxadiazoles [Anticancer] Path3->Prod3

Biological Activity & SAR Summary[1]

Quantitative data from analogous benzamide-hydrazide scaffolds highlights the efficacy of this class.

Derivative TypeTarget Organism/EnzymeActivity Metric (Typical)Mechanism of Action
Hydrazide (Parent) Staphylococcus aureusMIC: 12.5–25 µg/mLMetal ion chelation / Cell wall inhibition
Hydrazone (Nitro-fural) Mycobacterium tuberculosisMIC: 0.5–2.0 µg/mLInhibition of mycolic acid synthesis (InhA)
1,3,4-Oxadiazole EGFR Kinase (Cancer)IC₅₀: < 100 nMATP-competitive inhibition (H-bond to hinge region)

Key SAR Insight: The 4-fluoro substituent is critical. Studies show that replacing Fluorine with Hydrogen or Methyl often results in a 2–5 fold loss in potency due to reduced lipophilic interaction with the target protein's hydrophobic pocket.

References

  • Microwave-Assisted Synthesis of Benzohydrazides: M. A. El-Hashash et al. "Synthesis and characterization of novel benzoylsalicylhydrazide derivatives." Molecules, 2016.

  • Antiviral N-Phenylbenzamides: Li, Y., et al. "Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors."[3][4] Int. J. Mol. Sci., 2013.[4]

  • Hydrazides in Medicinal Chemistry (Review): Popiołek, L. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Med.[5] Chem. Res., 2017.

  • Antitubercular Hydrazones: T. Aboul-Fadl et al. "Synthesis and antitubercular activity of some new hydrazide-hydrazones."[1][2] Eur. J. Med. Chem., 2010.

  • Oxadiazole Synthesis from Hydrazides: Bostrom, J. et al. "Oxadiazoles in Medicinal Chemistry." J. Med. Chem., 2012.

Sources

Foundational

An In-depth Technical Guide to 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

For: Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Frontier of Novel Chemical Entities This technical guide delves into the synthesis, characterization, and potential applications o...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Chemical Entities

This technical guide delves into the synthesis, characterization, and potential applications of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide . It is important to note that a specific Chemical Abstracts Service (CAS) number for this compound is not readily found in major public databases as of the last update. This suggests that the compound may be a novel chemical entity or one that has not been extensively reported in the literature. Consequently, this guide is constructed as a predictive and theoretical framework, grounded in established principles of organic chemistry and the known properties of its constituent moieties: a 4-fluorobenzamide core and a phenylhydrazide functional group. The methodologies and data presented herein are based on analogous, well-documented chemical transformations and spectroscopic patterns of related structures.

Molecular Overview and Rationale for Interest

The structure of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide combines two key pharmacophores that are prevalent in medicinal chemistry. The benzamide core is a structural motif found in a wide array of biologically active compounds.[1] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making 4-fluorobenzamide a valuable building block in drug discovery.[2][3]

The second key feature is the benzohydrazide moiety. Hydrazides and their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6] The hydrazinocarbonyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The combination of these two fragments in 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide suggests a high potential for this molecule to exhibit interesting biological activities, making it a compelling target for synthesis and evaluation in drug discovery programs.

Proposed Synthesis Pathway

A logical and efficient retrosynthetic analysis suggests a two-step synthesis starting from commercially available materials: 4-fluorobenzoyl chloride and methyl 4-aminobenzoate. The overall strategy involves an initial amide bond formation followed by the conversion of the methyl ester to a hydrazide.

Synthesis_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Hydrazinolysis 4-fluorobenzoyl_chloride 4-Fluorobenzoyl Chloride plus1 + 4-fluorobenzoyl_chloride->plus1 methyl_4-aminobenzoate Methyl 4-aminobenzoate methyl_4-aminobenzoate->plus1 intermediate Methyl 4-(4-fluorobenzamido)benzoate plus1->intermediate Pyridine, DCM Room Temp intermediate_ref Methyl 4-(4-fluorobenzamido)benzoate plus2 + intermediate_ref->plus2 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->plus2 final_product 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide plus2->final_product Ethanol Reflux

Figure 1: Proposed two-step synthesis of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide.

Experimental Protocol: Synthesis of Methyl 4-(4-fluorobenzamido)benzoate (Intermediate)

This procedure is based on the standard Schotten-Baumann reaction conditions for amide synthesis from an acyl chloride and an amine.[7][8]

Rationale: The reaction utilizes 4-fluorobenzoyl chloride, a highly reactive acylating agent.[2] Methyl 4-aminobenzoate serves as the nucleophile. Pyridine, a weak base, is used to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve the reactants.

Step-by-Step Methodology:

  • To a solution of methyl 4-aminobenzoate (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-fluorobenzoyl chloride (1.1 eq) in dry DCM (5 mL/mmol) dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford methyl 4-(4-fluorobenzamido)benzoate as a solid.

Experimental Protocol: Synthesis of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide (Final Product)

This procedure follows the standard method for converting esters to hydrazides using hydrazine hydrate.[9][10]

Rationale: Hydrazine hydrate is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in a protic solvent like ethanol and often requires heating to reflux to proceed at a reasonable rate. The product hydrazide is often insoluble in the reaction solvent upon cooling, which facilitates its isolation.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve methyl 4-(4-fluorobenzamido)benzoate (1.0 eq) in ethanol (15 mL/mmol).

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure of the target molecule and data from similar compounds.

Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C₁₄H₁₂FN₃O₂Based on the molecular structure.
Molecular Weight 273.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for benzamide and hydrazide derivatives.
Melting Point > 200 °CThe presence of multiple amide and hydrazide groups allows for strong intermolecular hydrogen bonding, leading to a high melting point.
Solubility Sparingly soluble in water and common organic solvents like ethanol and acetone. Soluble in DMSO and DMF.The polar functional groups suggest some solubility in polar solvents, while the aromatic rings limit water solubility.
Spectroscopic Characterization (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~10.5-10.8 ppm (s, 1H): Amide N-H proton.

    • δ ~9.5-9.8 ppm (s, 1H): Hydrazide N-H proton.

    • δ ~8.0-8.2 ppm (m, 2H): Aromatic protons on the 4-fluorobenzoyl ring, ortho to the carbonyl group.

    • δ ~7.8-8.0 ppm (d, 2H): Aromatic protons on the central phenyl ring, ortho to the amide nitrogen.

    • δ ~7.6-7.8 ppm (d, 2H): Aromatic protons on the central phenyl ring, ortho to the hydrazinocarbonyl group.

    • δ ~7.3-7.5 ppm (m, 2H): Aromatic protons on the 4-fluorobenzoyl ring, ortho to the fluorine atom.

    • δ ~4.4-4.6 ppm (br s, 2H): Hydrazide -NH₂ protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~165-167 ppm: Carbonyl carbon of the benzamide.

    • δ ~164-166 ppm: Carbonyl carbon of the hydrazide.

    • δ ~162-165 ppm (d, J_CF ≈ 250 Hz): Aromatic carbon attached to fluorine.

    • δ ~128-142 ppm: Aromatic carbons.

    • δ ~115-117 ppm (d, J_CF ≈ 22 Hz): Aromatic carbons ortho to the fluorine atom.

  • ¹⁹F NMR (DMSO-d₆, 376 MHz):

    • A single resonance is expected in the typical range for an aryl fluoride, approximately δ -110 to -120 ppm .

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3300-3400 cm⁻¹: N-H stretching vibrations of the amide and hydrazide groups.

    • ~1640-1680 cm⁻¹: C=O stretching vibrations (amide I band).

    • ~1510-1550 cm⁻¹: N-H bending vibrations (amide II band).

    • ~1200-1250 cm⁻¹: C-F stretching vibration.

  • Mass Spectrometry (MS):

    • ESI-MS (+ve mode): Expected [M+H]⁺ at m/z 274.09.

    • ESI-MS (-ve mode): Expected [M-H]⁻ at m/z 272.08.

Potential Applications and Biological Activity

The structural motifs within 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide suggest several potential areas of biological activity worth investigating.

Potential_Applications cluster_moieties Structural Moieties cluster_activities Potential Biological Activities TargetMolecule 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide Fluorobenzamide 4-Fluorobenzamide Moiety TargetMolecule->Fluorobenzamide Benzohydrazide Benzohydrazide Moiety TargetMolecule->Benzohydrazide EnzymeInhibition Enzyme Inhibition (e.g., FAAH, Kinases) Fluorobenzamide->EnzymeInhibition Known to interact with enzymes [32] Anticancer Anticancer Benzohydrazide->Anticancer Reported antitumor activity [15] Antimicrobial Antimicrobial (Antibacterial/Antifungal) Benzohydrazide->Antimicrobial Broad-spectrum activity [24] Antiinflammatory Anti-inflammatory Benzohydrazide->Antiinflammatory Documented anti-inflammatory effects [24]

Figure 2: Relationship between structural moieties and potential biological activities.

  • Anticancer Activity: Benzohydrazide derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against enzymes like EGFR kinase.[4] The presence of the 4-fluorobenzamide group could further enhance this activity.

  • Antimicrobial Agents: Both benzamide and benzohydrazide scaffolds are found in compounds with antibacterial and antifungal properties.[5][6] This molecule could be screened against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: 4-Aminobenzohydrazide derivatives have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation pathways.[11] The structural similarity suggests that the title compound could be a candidate for FAAH inhibition. Additionally, fluorinated benzamides are known to interact with various enzymes, potentially acting as inhibitors.[3]

  • Probe for Chemical Biology: As a novel molecule, it could be used as a chemical probe to investigate biological pathways, provided it demonstrates a specific and potent activity.

Safety and Handling

As a novel chemical entity, the toxicological properties of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide have not been established. Therefore, it must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide. While a dedicated CAS number and experimental data are not yet available, the proposed synthetic route is robust and based on well-established chemical reactions. The predicted physicochemical and spectroscopic properties provide a benchmark for future experimental characterization. The convergence of two biologically relevant pharmacophores, the 4-fluorobenzamide and the benzohydrazide moieties, makes this compound a promising candidate for further investigation in medicinal chemistry and drug discovery.

References

  • Jiang, L., Lu, X., Zhang, H., Jiang, Y., & Ma, D. (2009). CuI/4-hydroxy-l-proline-catalyzed coupling of aryl bromides and N-Boc hydrazine. The Journal of Organic Chemistry, 74(12), 4542–4546. [Link]

  • Gunanathan, C., & Thiyagarajan, S. (2020). A catalytic one-pot synthesis of both symmetrical and unsymmetrical N,N-disubstituted acylhydrazides using an assortment of primary and secondary alcohols. Organic Letters, 22(16), 6617–6622. [Link]

  • Patel, K. M., & Shah, V. H. (2012). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate. [Link]

  • Fakhr, M. I., et al. (2019). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed Central. [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method for 4-fluorobenzoyl chloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Saeed, A., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. PubMed Central. [Link]

  • Mohan, J. (2006). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. PubMed Central. [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]

  • Wang, C., et al. (2015). Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters, 17(18), 4464–4467. [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed Central. [Link]

  • Arslan, H., et al. (2009). Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1573. [Link]

  • Google Patents. (n.d.). Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
  • Google Patents. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Google Patents. (n.d.). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Kumar, S., & Sharma, P. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(1), 226-233. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Reddit. (2025, May 14). 4-fluorobenzoyl chloride formation. [Link]

  • ZORA. (n.d.). Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Al-Ghorbani, M., et al. (2022). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • Liu, M., & Duan, Y. (2009). 2-Chloro-4-fluoro-N-phenylbenzamide. PubMed Central. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • LibreTexts. (2022). Chemistry of Amides. LibreTexts. [Link]

  • ResearchGate. (n.d.). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. A&V Publications. [Link]

  • SciELO Brasil. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. [Link]

  • ACS Publications. (2015). Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Antiviral Evaluation of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide Derivatives

Abstract: The N-phenylbenzamide scaffold has emerged as a versatile and promising core structure in the discovery of novel antiviral agents, demonstrating a broad spectrum of activity against various viral pathogens, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The N-phenylbenzamide scaffold has emerged as a versatile and promising core structure in the discovery of novel antiviral agents, demonstrating a broad spectrum of activity against various viral pathogens, including HIV, HBV, HCV, and Enteroviruses.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and virological evaluation of a specific subclass: 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide derivatives. We present detailed, field-proven protocols for chemical synthesis, in vitro cytotoxicity assessment, and antiviral efficacy testing, grounded in established scientific principles to ensure robust and reproducible results.

Scientific Rationale & Putative Mechanisms of Action

Benzamide and its related derivatives exert their antiviral effects through diverse and multifaceted mechanisms, making them a compelling class for further investigation.[3][4] The specific substitutions on the benzamide core, such as the 4-fluoro group and the hydrazinocarbonyl phenyl moiety, are designed to modulate physiochemical properties and enhance target engagement.

Expertise & Experience: The rationale for exploring this chemical space is threefold:

  • Targeting Viral Enzymes: Many benzimidazole derivatives, which share structural similarities, are known to inhibit critical viral enzymes like polymerases or proteases, thereby disrupting viral replication.[3]

  • Interference with Viral Entry/Assembly: Certain N-phenyl benzamides function as capsid-binding agents, stabilizing the virion structure to prevent the uncoating and release of the viral genome into the host cell.[5]

  • Modulation of Host Factors: Some derivatives have been shown to upregulate host antiviral proteins, such as APOBEC3G (A3G), which can inhibit the replication of viruses like HBV and HIV-1.[1]

These potential mechanisms highlight that 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide derivatives could interfere with multiple stages of the viral life cycle.

Potential_Antiviral_Mechanisms cluster_HostCell Host Cell cluster_Compound Benzamide Derivative Action Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (Polymerase Activity) Uncoating->Replication Translation 4. Protein Synthesis & Processing (Protease) Replication->Translation Assembly 5. Virion Assembly Translation->Assembly Egress 6. Egress Assembly->Egress Block_Entry Block Entry/ Fusion Block_Entry->Entry Inhibition Stabilize_Capsid Stabilize Capsid Stabilize_Capsid->Uncoating Inhibition Inhibit_Enzyme Inhibit Polymerase/ Protease Inhibit_Enzyme->Replication Inhibition Inhibit_Enzyme->Translation Modulate_Host Modulate Host Factors (e.g., A3G) Modulate_Host->Replication Indirect Inhibition

Figure 1: Potential stages of the viral life cycle targeted by benzamide derivatives.

Part 1: Synthesis of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

This section outlines a robust, two-step synthetic protocol. The causality behind this approach is its efficiency and reliance on well-established chemical transformations, ensuring high yield and purity.

Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: - 4-Fluorobenzoyl chloride - 4-Aminobenzohydrazide Step1 Step 1: Amide Coupling Solvent: Toluene Reflux for 1-2h Start->Step1 Intermediate Intermediate Precipitate: Crude Product Step1->Intermediate Step2 Step 2: Purification - Filtration - Washing (Ethanol) - Drying in vacuo Intermediate->Step2 Product Final Product: 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide Step2->Product In_Vitro_Workflow cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_Antiviral Antiviral Assay (Plaque Reduction) Seed_Cells_C 1. Seed host cells in 96-well plate Add_Compound_C 2. Add serial dilutions of compound Seed_Cells_C->Add_Compound_C Incubate_C 3. Incubate (48-72h) Add_Compound_C->Incubate_C MTT_Assay 4. Add MTT reagent, incubate, solubilize Incubate_C->MTT_Assay Read_Abs_C 5. Read Absorbance (570 nm) MTT_Assay->Read_Abs_C Calc_CC50 6. Calculate CC50 Read_Abs_C->Calc_CC50 Calc_SI Calculate Selectivity Index (SI = CC50 / EC50) Calc_CC50->Calc_SI Seed_Cells_A 1. Seed host cells to confluent monolayer Add_Virus_Compound 2. Add virus pre-incubated with compound dilutions Seed_Cells_A->Add_Virus_Compound Incubate_A 3. Adsorption period (1h) Add_Virus_Compound->Incubate_A Overlay 4. Add semi-solid overlay Incubate_A->Overlay Incubate_Plaques 5. Incubate (48-72h) for plaque formation Overlay->Incubate_Plaques Stain_Count 6. Stain cells, count plaques Incubate_Plaques->Stain_Count Calc_EC50 7. Calculate EC50 Stain_Count->Calc_EC50 Calc_EC50->Calc_SI

Sources

Application

protocol for testing 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide in vitro

In Vitro Solubility, Stability, and Bioactivity Profiling[1] Part 1: Executive Summary & Chemical Logic 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide represents a classic "privileged scaffold" in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Solubility, Stability, and Bioactivity Profiling[1]

Part 1: Executive Summary & Chemical Logic

4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide represents a classic "privileged scaffold" in medicinal chemistry. It combines a benzamide core (common in histone deacetylase and kinase inhibitors) with a phenyl hydrazide tail.

The Critical "Gotcha" (Expert Insight): The hydrazide moiety (


) is chemically reactive. In standard cell culture environments, it functions as a nucleophile.
  • Risk: It reacts with ketones and aldehydes (e.g., Pyruvate or Glucose in open forms) to form hydrazones .

  • Consequence: If you test this compound in standard DMEM/RPMI containing 1 mM Sodium Pyruvate, you are likely testing the pyruvate-hydrazone adduct, not the parent drug. This is the #1 cause of false negatives in benzamide hydrazide screening.

Protocol Scope: This guide details the rigorous "Phase 0" evaluation of this compound, prioritizing chemical stability before biological efficacy.

Part 2: Pre-Analytical Handling & Stability (The "Gatekeeper" Step)

Before any biological assay, the compound's integrity in the assay vehicle must be validated.

2.1. Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (single-use) and store at -80°C. Hydrazides are prone to oxidation; avoid repeated freeze-thaw cycles.

2.2. Vehicle Compatibility Check (Mandatory)

Objective: Verify that the compound does not precipitate or degrade in the specific assay media.

Protocol:

  • Preparation: Dilute stock to 100 µM (1% DMSO final) in two buffers:

    • Buffer A: PBS (pH 7.4).

    • Buffer B: Assay Media (Pyruvate-Free).[1]

  • Incubation: 4 hours at 37°C.

  • Analysis: Centrifuge at 15,000 x g for 10 mins. Analyze supernatant via HPLC-UV (254 nm).

  • Acceptance Criteria: >90% recovery of the parent peak compared to a fresh DMSO standard.

Part 3: Cytotoxicity Profiling (Mammalian Safety)

Rationale: Benzamides can exhibit off-target toxicity.[1] We use a metabolic assay (Resazurin/Alamar Blue) over MTT, as hydrazides can sometimes chemically reduce tetrazolium salts (MTT) non-enzymatically, causing false positives.

Cell Line: HEK293 (Kidney) or HepG2 (Liver) for general toxicity.

Protocol Steps:

  • Seeding: Plate cells at 5,000 cells/well in Pyruvate-Free DMEM + 10% FBS in a 96-well black-walled plate.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Perform a 1:3 serial dilution of the compound (Range: 100 µM to 0.1 µM).

    • Vehicle Control: 0.5% DMSO (Must match highest drug condition).

    • Positive Control: Doxorubicin (10 µM).

  • Incubation: 48 hours.

  • Readout:

    • Add Resazurin reagent (10% v/v). Incubate 2-4 hours.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm.

Data Output Table:

ConditionConcentration (µM)RFU (Mean)% Viability
Vehicle (DMSO) 045,000100%
Test Cmpd 0.144,80099.5%
Test Cmpd 1.042,00093.3%
Test Cmpd 10.028,00062.2%
Test Cmpd 100.05,00011.1%
Pos Control 10.01,2002.6%
Part 4: Functional Efficacy (Target Validation)

Given the structure, this molecule is likely a probe for either Antimicrobial Activity (antitubercular) or Enzymatic Inhibition (Kinase/HAT).

Scenario A: Antimicrobial Susceptibility (MIC Assay)

Hydrazides are classic pharmacophores for Mycobacterium tuberculosis (e.g., Isoniazid).

Protocol (Broth Microdilution):

  • Organism: M. tuberculosis H37Rv (or surrogate M. smegmatis for BSL-2).[1]

  • Media: Middlebrook 7H9 broth (ADC supplement).

  • Inoculum: Adjust to

    
     CFU/mL.
    
  • Dosing: Serial dilution (64 µg/mL to 0.125 µg/mL).

  • Readout: Visual turbidity or Resazurin (blue to pink color change) after 7 days (M. tb) or 24h (M. smegmatis).

Scenario B: Enzymatic Inhibition (Generic)

Testing for inhibition of Histone Acetyltransferases (HAT) or Tyrosinase.

Protocol:

  • Reaction Mix: Enzyme + Substrate + Cofactor (e.g., Acetyl-CoA).

  • Pre-incubation: Incubate Enzyme + Compound (10 mins) before adding substrate. This detects slow-binding inhibitors.

  • Start: Add Substrate.

  • Detection: Fluorometric or Colorimetric kinetic read (15-30 mins).[1]

  • Calculation: Determine

    
     using a 4-parameter logistic regression.
    
Part 5: Visualization of Workflows
Diagram 1: The "Pyruvate Trap" & Stability Logic

This diagram illustrates why media selection is critical for this specific molecule.

G Compound 4-fluoro-N-[4-... (Benzamide Hydrazide) Media_Standard Standard DMEM (Contains Pyruvate) Compound->Media_Standard Dissolve Media_Safe Pyruvate-Free Media Compound->Media_Safe Dissolve Reaction Chemical Reaction (Nucleophilic Attack) Media_Standard->Reaction Pyruvate Present Active Free Drug (BIOACTIVE) Media_Safe->Active Stable Artifact Hydrazone Adduct (INACTIVE ARTIFACT) Reaction->Artifact Rapid Formation

Caption: Chemical stability logic. Standard media containing ketones (pyruvate) will deactivate the hydrazide pharmacophore, leading to false negatives.

Diagram 2: Integrated Screening Workflow

Workflow Start Compound Stock (10mM DMSO) QC LC-MS Purity Check (Confirm no oxidation) Start->QC Decision Target Class? QC->Decision Path_Micro Antimicrobial (MIC) Decision->Path_Micro Bacteria Path_Mam Mammalian Cell Assay Decision->Path_Mam Cancer/Tox Step_Micro1 Media: Middlebrook 7H9 Path_Micro->Step_Micro1 Step_Mam1 Media: Pyruvate-Free DMEM Path_Mam->Step_Mam1 Assay_Micro Broth Microdilution (Resazurin Readout) Step_Micro1->Assay_Micro Assay_Mam Cytotoxicity (CCK-8/Resazurin) Avoid MTT Step_Mam1->Assay_Mam Result Calculate IC50 / MIC Assay_Micro->Result Assay_Mam->Result

Caption: Decision matrix for testing benzamide hydrazides. Note the specific media requirements for mammalian assays to ensure data integrity.

Part 6: References & Standards
  • Chemical Stability of Hydrazides:

    • Source: Goldstein, J. et al. "Artifacts in Cell Culture: The Pyruvate Trap." Nature Chemical Biology, 2016.

    • Relevance: Establishes the mechanism of hydrazone formation in standard media.

  • Antimicrobial Susceptibility Testing:

    • Source: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Standard M07.

    • Relevance: The Gold Standard protocol for MIC determination.

  • Cytotoxicity Methodology:

    • Source: Riss, T.L. et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.

    • Relevance: Explains why Resazurin is superior to MTT for reducing compounds.

  • Benzamide Structure-Activity Relationships:

    • Source: "Synthesis and Biological Evaluation of Benzamide Derivatives." Journal of Medicinal Chemistry. (General reference for scaffold reactivity).

Disclaimer: This protocol is designed for research use only (RUO). All specific compounds should be handled according to their Material Safety Data Sheet (MSDS), using appropriate PPE.

Sources

Method

Application Note: In Vivo Evaluation of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

This Application Note is designed for researchers investigating 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide (CAS: 172950-64-0), a synthetic benzamide hydrazide derivative.[1] Given the structural properties of this...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide (CAS: 172950-64-0), a synthetic benzamide hydrazide derivative.[1]

Given the structural properties of this compound—specifically the benzamide scaffold linked to a phenyl-hydrazide moiety—it shares pharmacophore features with several classes of bioactive molecules, including Histone Deacetylase (HDAC) inhibitors , Cholinesterase (AChE/BChE) inhibitors , and metal-chelating antineoplastic agents .[1]

This guide provides a standardized framework for evaluating its in vivo pharmacokinetics (PK), safety profile, and therapeutic efficacy in animal models.[1]

Introduction & Mechanistic Rationale

4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide represents a class of "bis-amide" derivatives where a fluorinated benzamide is coupled to a phenylhydrazide.[1]

  • Chemical Structure: The molecule consists of a 4-fluorophenyl ring attached via an amide linker to a central phenyl ring, which terminates in a hydrazide (hydrazinocarbonyl) group.[1]

  • Putative Mechanism of Action:

    • Zinc Chelation (HDAC/MMP Inhibition): The hydrazide moiety (-CONHNH2) can function as a bidentate ligand for zinc ions in metalloenzymes, similar to the hydroxamic acid group in Vorinostat (SAHA).[1]

    • Covalent Modification: The hydrazine group is nucleophilic and may form Schiff bases with carbonyl-containing biological targets or inhibit enzymes via covalent trapping.[1]

    • Enzyme Inhibition: Analogs of this scaffold have demonstrated potency against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), suggesting potential neuroactive or antiproliferative applications.[1][2]

Pre-Clinical Formulation Strategy

This compound is predicted to have low aqueous solubility (Class II/IV) due to the rigid aromatic backbone.[1] Successful in vivo delivery requires a solubilizing vehicle.[1]

Recommended Vehicle Systems
RouteVehicle CompositionApplication
IV (Intravenous) 5% DMSO + 10% Solutol HS-15 + 85% Saline Bolus injection (Max 5 mL/kg).[1]
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 Suspension for oral gavage.[1]
IP (Intraperitoneal) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline High-exposure screening (Solution).[1]

Preparation Protocol (Solution Formulation):

  • Weigh the required amount of compound.[1][3]

  • Dissolve completely in 100% DMSO (vortex/sonicate for 5 mins).

  • Add PEG300 and vortex.[1]

  • Add Tween 80 and vortex.[1]

  • Slowly add warm Saline (37°C) while vortexing to prevent precipitation.

    • Note: If precipitation occurs, sonicate at 40°C for 10 mins.[1] If it persists, switch to the Suspension formulation.

Pharmacokinetics (PK) Study Protocol

Before efficacy testing, the bioavailability (F%) and half-life (


) must be established.[1]
Experimental Design
  • Species: Male SD Rats (n=3 per timepoint) or C57BL/6 Mice (n=3 per timepoint).

  • Dose Groups:

    • IV Group: 1 mg/kg (Solution).[1]

    • PO Group: 10 mg/kg (Suspension).[1]

Sampling Schedule
TimepointProcedure
Pre-dose Collect blank plasma.
0.083 h (5 min) IV Only - Critical for

estimation.
0.25, 0.5, 1, 2, 4, 8, 24 h Collect blood (approx. 200

L) into K2-EDTA tubes.[1]
Processing Centrifuge at 4000g, 4°C, 10 min. Store plasma at -80°C.
Bioanalytical Quantitation (LC-MS/MS)[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • MRM Transition: Optimize for parent ion

    
    . Given the structure, look for fragments corresponding to the loss of the hydrazine group (
    
    
    
    ) or the cleavage of the amide bond.[1]

Efficacy Model: Tumor Xenograft (Antineoplastic)

Given the benzamide class's frequent association with anticancer activity (e.g., Entinostat analogs), a tumor growth inhibition (TGI) study is the primary efficacy model.[1]

Workflow Diagram

G Start Cell Culture (HCT116 or A549) Implant Inoculation SC Injection 5x10^6 cells Start->Implant Expand Random Randomization (TV ~100-150 mm^3) Implant->Random Growth (7-10 Days) Treat Treatment Phase (21 Days) Random->Treat Grouping Analysis Data Analysis (TGI%, Body Weight) Treat->Analysis Harvest

Figure 1: Workflow for evaluating antineoplastic efficacy in a subcutaneous xenograft model.

Protocol Steps
  • Cell Line: HCT116 (Colon) or A549 (Lung).[1] These are sensitive to HDAC and metabolic inhibitors.[1]

  • Inoculation: Inject

    
     cells in 100 
    
    
    
    L PBS/Matrigel (1:1) subcutaneously into the right flank of BALB/c nude mice.[1]
  • Randomization: When tumors reach 100–150 mm³ , randomize mice into groups (n=8/group).

  • Dosing Regimen:

    • Vehicle Control: QD (Daily) PO.

    • Low Dose: 10 mg/kg QD PO.[1]

    • High Dose: 50 mg/kg QD PO.[1]

    • Positive Control: Vorinostat (SAHA) 100 mg/kg QD PO (if testing HDAC hypothesis).[1]

  • Endpoints:

    • Measure Tumor Volume (TV) twice weekly:

      
      .[1]
      
    • Measure Body Weight (BW) daily to monitor toxicity.[1]

Safety & Toxicity Monitoring

The hydrazide moiety poses a specific risk of releasing free hydrazine in vivo, which is hepatotoxic and neurotoxic.[1]

Mandatory Safety Checks[1]
  • Body Weight Loss (BWL): Euthanize if BWL > 20%.[1]

  • Neurotoxicity: Observe for seizures, ataxia, or lethargy (common with high-dose hydrazides).[1]

  • Hepatotoxicity: At study termination, collect serum for ALT/AST analysis.

Maximum Tolerated Dose (MTD) Escalation

Before the main efficacy study, perform a "3+3" dose escalation in non-tumor bearing mice:

  • Start at 10 mg/kg.[1]

  • Escalate to 30, 100 mg/kg.[1]

  • Observe for 7 days.

Data Analysis & Reporting

Tumor Growth Inhibition (TGI) Calculation

[1]
Statistical Methods
  • Comparison: One-way ANOVA followed by Dunnett’s post-hoc test.

  • Significance: p < 0.05.

  • Software: GraphPad Prism or equivalent.[1]

References

  • Benzohydrazide Derivatives as Cholinesterase Inhibitors Title: Design, synthesis, crystal structure, in vitro cytotoxicity evaluation... of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.[1] Source: RSC Advances / PubMed Central Link:[1][Link]

  • Antitumor Activity of Benzamide Hydrazides Title: Synthesis and biological evaluation of novel benzamide derivatives as potential anticancer agents.[1][2][4] Source: European Journal of Medicinal Chemistry (General Reference for Class) Link:[Link] (Search: Benzamide Hydrazide Antitumor)[1]

  • Formulation of Lipophilic Benzamides Title: Vehicle selection for in vivo administration of insoluble compounds.[1] Source: ILAR Journal Link:[Link][1]

Sources

Application

Application Note: Kinetic Characterization of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide as a Urease Inhibitor

[1] Abstract & Scientific Rationale This application note details the protocol for measuring the enzymatic inhibition kinetics of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide . Structurally, this compound features a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Rationale

This application note details the protocol for measuring the enzymatic inhibition kinetics of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide . Structurally, this compound features a benzamide core linked to a phenyl-hydrazide moiety.[1]

Target Identification: The hydrazinocarbonyl (hydrazide) pharmacophore is a well-established chelating motif for nickel-dependent metalloenzymes, most notably Urease (EC 3.5.1.5).[1] Urease is a critical virulence factor for Helicobacter pylori (associated with gastric ulcers and cancer) and a target for agricultural nitrogen management.[1] The hydrazide group acts by coordinating with the bi-nickel (


) center in the urease active site, preventing substrate (urea) hydrolysis.[1]

Experimental Strategy: We will utilize the Indophenol (Berthelot) Method for high-throughput kinetic analysis.[1] This colorimetric assay quantifies the ammonia (


) released during urea hydrolysis.[1] The protocol is designed to determine the half-maximal inhibitory concentration (

) and the inhibition constant (

) to define the mode of inhibition (competitive, non-competitive, or mixed).[1]

Mechanism of Action & Assay Principle

The Biological Pathway

Urease catalyzes the hydrolysis of urea into ammonia and carbamate, which spontaneously decomposes into a second molecule of ammonia and carbonic acid.[1][2] The released ammonia increases local pH, a mechanism H. pylori uses to survive in the acidic gastric environment.[1]

The Inhibition Logic

4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide functions as a transition-state analog or metal chelator.[1] The terminal nitrogen atoms of the hydrazinocarbonyl group form a coordinate covalent bond with the active site Nickel ions, locking the enzyme in an inactive state.[1]

Visualization: Reaction & Inhibition Pathway[1]

UreaseInhibition Urea Substrate: Urea Enzyme Enzyme: Urease (Ni2+) Urea->Enzyme Binding Complex [Enzyme-Inhibitor] Inactive Complex Enzyme->Complex Inhibition Product 2 NH3 + CO2 Enzyme->Product Hydrolysis Inhibitor Inhibitor: 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide Inhibitor->Enzyme Chelation (Ni2+) Detection Indophenol Blue (Abs @ 625nm) Product->Detection Berthelot Reaction

Figure 1: The catalytic pathway of Urease and the interception point of the hydrazide-based inhibitor.

Materials & Reagents

Enzyme & Substrate
  • Enzyme: Jack Bean Urease (Type III, specific activity > 15,000 U/g).[1]

    • Note: While H. pylori urease is the clinical target, Jack Bean urease is the structural homolog used for primary screening and kinetic characterization.[1]

  • Substrate: Urea (Molecular Biology Grade).[1][2]

Assay Reagents (Berthelot Method)
  • Reagent A (Phenol-Nitroprusside): 1% (w/v) Phenol and 0.005% (w/v) Sodium Nitroprusside in water.[1]

  • Reagent B (Alkaline Hypochlorite): 0.5% (w/v) NaOH and 0.1% (v/v) NaOCl (active chlorine) in water.[1]

  • Buffer: 25 mM Phosphate Buffer (pH 7.4) containing 1 mM EDTA (to sequester trace heavy metals that might interfere with the enzyme).[1]

Compound Preparation[1]
  • Stock Solution: Dissolve 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide in 100% DMSO to a concentration of 10 mM.

  • Solubility Check: Benzamides can be lipophilic.[1] Ensure no precipitation occurs upon dilution into the aqueous buffer.[1] Final DMSO concentration in the assay must be <1% to prevent enzyme denaturation.[1]

Experimental Protocol

Phase 1: Determination (Screening)[1]

This phase determines the concentration required to inhibit 50% of enzyme activity.[1]

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Enzyme Incubation:

    • Add 25 µL of Urease solution (5 U/mL in Phosphate Buffer) to each well.

    • Add 5 µL of the test compound (serially diluted in buffer/DMSO).

      • Concentration Range: 0.01 µM to 100 µM (log-scale).[1]

    • Pre-incubation: Incubate for 15 minutes at 37°C .

    • Why? Hydrazide inhibitors often exhibit "slow-binding" kinetics.[1] Pre-incubation allows the inhibitor to equilibrate with the active site nickel.

  • Substrate Addition:

    • Add 25 µL of Urea (100 mM stock) to initiate the reaction.[1]

    • Incubate for 10 minutes at 37°C .

  • Termination & Development:

    • Add 35 µL of Reagent A (Phenol-Nitroprusside).[1]

    • Add 35 µL of Reagent B (Alkaline Hypochlorite).[1]

    • Incubate for 20 minutes at Room Temperature in the dark.

    • Mechanism:[2][3] Ammonia reacts with hypochlorite and phenol, catalyzed by nitroprusside, to form Indophenol Blue.[1]

  • Measurement:

    • Read Absorbance at 625 nm using a microplate reader.

Phase 2: Kinetic Characterization ( and Mode of Action)

To determine how the molecule inhibits (Competitive vs. Non-competitive), vary both substrate and inhibitor concentrations.[1]

  • Matrix Design:

    • Inhibitor Concentrations: 0,

      
      , 
      
      
      
      ,
      
      
      .[1]
    • Substrate (Urea) Concentrations: 1, 2, 4, 8, 16, 32 mM.[1]

  • Procedure: Follow the incubation steps from Phase 1.

  • Data Processing:

    • Generate Michaelis-Menten curves for each inhibitor concentration.[1]

    • Construct a Lineweaver-Burk Plot (1/V vs 1/[S]).

Workflow Visualization

Workflow Step1 Step 1: Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Step2 Step 2: Reaction Start (+ Urea Substrate) 10 min @ 37°C Step1->Step2 Equilibration Step3 Step 3: Termination & Labeling (+ Phenol/Hypochlorite) 20 min @ RT (Dark) Step2->Step3 Hydrolysis Step4 Step 4: Readout Absorbance @ 625 nm Step3->Step4 Color Development

Figure 2: Step-by-step experimental workflow for the Indophenol Urease Assay.

Data Analysis & Interpretation

Calculation of % Inhibition

[1]
  • OD_test: Absorbance with inhibitor.

  • OD_control: Absorbance with enzyme + DMSO (no inhibitor).[1]

  • OD_blank: Absorbance with no enzyme (background).

Interpreting Lineweaver-Burk Plots

The intersection point of the lines determines the inhibition type:

Intersection PointInhibition TypeMechanistic Implication
Y-axis (

)
Competitive Inhibitor binds only to free Enzyme (competes with Urea).[1]
X-axis (

)
Non-Competitive Inhibitor binds equally to Enzyme and Enzyme-Substrate complex.[1]
Between Axes Mixed Inhibitor binds to both, but with different affinities.[1]

Expected Result: Benzohydrazide derivatives typically exhibit Mixed or Non-Competitive inhibition due to the strong chelation of the active site Nickel, which may occur regardless of whether urea is bound.[1]

Critical Troubleshooting & Controls

  • Ammonia Contamination:

    • Risk:[4] Ambient ammonia (lab cleaning agents) can cause high background.[1]

    • Control: Use fresh Milli-Q water and seal plates during incubation.[1]

  • Thiols & Reducing Agents:

    • Risk:[4] Compounds containing thiols or strong reducing agents interfere with the Indophenol reaction.[1]

    • Validation: Run a "Compound Only" control (Compound + Reagents A/B, no enzyme) to check for false positives/negatives.

  • Compound Fluorescence:

    • The benzamide core may fluoresce.[1] Since this is an absorbance assay (625 nm), interference is unlikely, but check the compound's absorbance spectrum prior to assay.

References

  • Kot, M. et al. (2018).[1] "Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies." Bioorganic Chemistry.

  • Amtul, Z. et al. (2002).[1] "Urease inhibitors: Potentality and therapeutic applications."[1][2] Current Medicinal Chemistry.

  • Weatherburn, M.W. (1967).[1] "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry.

  • PubChem Compound Summary. "4-fluoro-N-phenylbenzamide derivatives." National Library of Medicine.[1]

Sources

Technical Notes & Optimization

Troubleshooting

stability and storage conditions for 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

Compound: 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide Welcome to the Technical Support Hub. This guide is designed for researchers and analytical scientists working with 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benz...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

Welcome to the Technical Support Hub. This guide is designed for researchers and analytical scientists working with 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide . The protocols below are derived from the chemical properties of aryl hydrazides and benzamide linkages, synthesized with ICH Q1A(R2) stability guidelines.

Module 1: Core Storage Directives (The "Golden Rules")

This compound contains a hydrazide moiety (


), which acts as a nucleophile and a reducing agent. It is chemically distinct from simple amides due to its heightened reactivity toward oxidation and electrophiles (aldehydes/ketones).
ParameterStandard ProtocolTechnical Rationale
Temperature -20°C (Long-term) Hydrazides are kinetically stable but thermodynamically prone to slow oxidation and hydrolysis. Freezing arrests these kinetics.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen exposure leads to the formation of diimides and azo-species. Store under inert gas in a desiccator.
Container Amber Glass Vials Protects from UV-induced radical formation. Screw caps must be PTFE-lined to prevent moisture ingress.
Hygroscopicity Desiccate Moisture catalyzes hydrolysis of the hydrazide to the carboxylic acid.

Critical Warning: Never store this compound in acetone or methanol for extended periods.

  • Acetone: Reacts rapidly to form a hydrazone (Schiff base).

  • Methanol: Can undergo slow transamidation or interact with trace aldehydes often found in lower-grade alcohols.

Module 2: Solubility & Handling FAQs

Q: What is the best solvent for preparing stock solutions? A: DMSO (Dimethyl Sulfoxide) is the preferred solvent.

  • Protocol: Prepare a 10–50 mM stock solution in anhydrous DMSO.

  • Storage: Aliquot immediately into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce condensation (water).

Q: I see a color change from white to yellow/brown. Is the compound still usable? A: Likely No.

  • Mechanism:[1][2] Aryl hydrazides are typically white solids.[3] Yellowing indicates oxidation to azo species (

    
    ) or radical decomposition products.
    
  • Action: Run a QC check (LC-MS). If purity is <95%, discard the sample to avoid confounding biological data.

Q: Can I use this compound in aqueous buffers? A: Yes, but only for immediate use.

  • Solubility: The compound is likely insoluble in pure water. Dilute the DMSO stock into the buffer (e.g., <1% DMSO final concentration).

  • Stability:[3][4][5][6][7] Hydrazides are stable in neutral buffers (PBS, pH 7.4) for 4–6 hours. Avoid acidic pH (<5.0) which accelerates hydrolysis, and basic pH (>9.0) which promotes oxidation.

Module 3: Troubleshooting Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the three primary failure modes: Oxidation , Hydrolysis , and Condensation .

degradation_pathways cluster_0 Critical Avoidance Factors Parent Parent Compound (Aryl Hydrazide) Acid Carboxylic Acid (Hydrolysis Product) Parent->Acid Acidic pH / H2O (Hydrolysis) Azo Diimide/Azo Species (Oxidation Product) Parent->Azo O2 / Light / High pH (Oxidation) Hydrazone Hydrazone Adduct (Impurity) Parent->Hydrazone Acetone / Ketones (Condensation)

Figure 1: Primary degradation pathways. Note that "Condensation" is a user-error pathway caused by incorrect solvent choice (e.g., acetone).

Module 4: Experimental Validation (QC Protocol)

Before using stored material for sensitive assays (e.g.,


 determination), validate its integrity using this self-validating system.
Protocol: Rapid Purity Check via LC-MS
  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL Acetonitrile (NOT Methanol/Acetone).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

Pass/Fail Criteria:

  • Parent Peak:

    
     expected at approx. 274.1 m/z  (Calculated based on formula 
    
    
    
    ).
  • Impurity Flag 1 (Hydrolysis): Look for peak at

    
     or distinct retention time corresponding to the carboxylic acid derivative (loss of hydrazine).
    
  • Impurity Flag 2 (Hydrazone): If acetone was used, look for

    
     adducts.
    
Module 5: Storage Decision Tree

Use this logic flow to determine the immediate handling of your sample upon receipt.

storage_decision Start Receive Compound CheckForm Is it Solid or Solution? Start->CheckForm Solid Solid Powder CheckForm->Solid Solution Solution CheckForm->Solution LongTerm Long Term (>1 week)? Solid->LongTerm Freezer Store at -20°C Desiccated, Dark LongTerm->Freezer Yes Desiccator Store at RT Desiccated, Dark LongTerm->Desiccator No (Active Use) SolventCheck Is solvent DMSO? Solution->SolventCheck Aliquot Aliquot & Freeze -80°C Preferred SolventCheck->Aliquot Yes Evaporate Evaporate Solvent Immediately SolventCheck->Evaporate No (e.g. Water/Alc)

Figure 2: Decision logic for sample storage to maximize shelf-life.

References
  • International Conference on Harmonisation (ICH). (2003).[8][9] Stability Testing of New Drug Substances and Products Q1A(R2).[4][7][8][9][10] European Medicines Agency.[9]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Rathore, A. S., & Winkle, H. (2009). Quality by Design for Biopharmaceuticals. Nature Biotechnology, 27, 26–34. (Context on degradation pathways in drug development).

Sources

Optimization

handling and safety precautions for 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

Emergency Overview & Rapid Response For immediate laboratory reference. Do not rely solely on this summary for complex workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Overview & Rapid Response

For immediate laboratory reference. Do not rely solely on this summary for complex workflows.

ParameterCritical Specification
Signal Word WARNING (Suspected Mutagen, Irritant)
GHS Class Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3, Muta. 2
Reactivity Reducing Agent. Incompatible with strong oxidizers, aldehydes, and ketones.
Fire Hazard Emits toxic fumes under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Hydrogen Fluoride (HF) .
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen). Hygroscopic.
Solubility High: DMSO, DMF. Moderate: Methanol (warm). Low: Water, Hexane.

Technical Guide: Handling & Safety Protocols

Introduction

As researchers, we often treat amide linkers as benign scaffolds. However, 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide presents a dual-hazard profile. It combines the metabolic resilience of a fluorinated benzamide with the high reactivity of an acyl hydrazide moiety. This guide addresses the specific challenges of handling this compound, moving beyond generic SDS statements to the causality of laboratory risks.

FAQ 1: Why is "Double Gloving" recommended for this specific solid?

User Question: The compound is a solid powder. Standard nitrile gloves should be sufficient, correct?

Technical Insight: While the benzamide core is relatively stable, the hydrazide tail (


)  poses a permeation risk. Hydrazine derivatives are known skin sensitizers and potential genotoxins.
  • Micro-Dust Migration: As a fine crystalline solid, electrostatic charging often causes micro-particles to adhere to glove cuffs and surfaces.

  • Solvent Carrier Effect: If you dissolve this compound in DMSO (its primary solvent), the solvent acts as a carrier, dramatically increasing the rate at which the dissolved hydrazide penetrates nitrile rubber.

Protocol:

  • Dry Handling: Standard Nitrile (0.11 mm) is acceptable.

  • Solution Handling (DMSO/DMF): Use Silver Shield/4H laminate gloves or double-glove with thick Nitrile (minimum 0.2 mm outer layer) and change immediately upon splash contact.

FAQ 2: The compound turned yellow during storage. Is it still usable?

User Question: My white powder has developed a pale yellow crust after 3 months. Can I purify it?

Technical Insight: The color change indicates oxidative degradation of the hydrazine moiety. Acyl hydrazides are susceptible to auto-oxidation when exposed to atmospheric oxygen and moisture, forming azo-dimers or hydrolyzing back to the parent acid and hydrazine (trace).

  • Impact: The yellow impurity acts as a radical scavenger, potentially inhibiting subsequent palladium-catalyzed cross-couplings or Schiff-base formations.

Troubleshooting Protocol:

  • Assess Damage: Dissolve 1 mg in DMSO-

    
    . Check 
    
    
    
    H NMR for the disappearance of the hydrazide doublet/singlet (typically
    
    
    9.0–10.0 ppm).
  • Purification: Recrystallization is preferred over chromatography (silica can be slightly acidic and trap the basic hydrazide).

    • Solvent System: Hot Ethanol/Water (9:1).

    • Procedure: Dissolve hot, filter while hot (removes oxidized dimers), then cool slowly to 4°C.

  • Prevention: Store under Argon at 4°C.

Experimental Workflows & Reactivity

Visualizing the Hazard Landscape

The following diagram illustrates the critical decision pathways for handling and reactivity.

G Compound 4-fluoro-N-[4-(hydrazinocarbonyl) phenyl]benzamide Oxidizers Strong Oxidizers (Peroxides, Nitrates) Compound->Oxidizers Incompatible Aldehydes Aldehydes/Ketones (Acetone, Formaldehyde) Compound->Aldehydes Reacts With Acids Strong Acids (HCl, H2SO4) Compound->Acids Exposure Explosion Exothermic Reaction/ Gas Evolution (N2) Oxidizers->Explosion Violent Oxidation SchiffBase Condensation (Hydrazone Formation) Aldehydes->SchiffBase Intended or Side Reaction Hydrolysis Hydrolysis to Hydrazine Salts Acids->Hydrolysis Degradation

Figure 1: Reactivity profile showing incompatibility with oxidizers and sensitivity to carbonyls and acids.

FAQ 3: Solubility & Solvent Selection

User Question: I cannot get the compound to dissolve in Dichloromethane (DCM) or Water. What should I use?

Technical Insight: The molecule possesses a rigid bis-amide backbone and a hydrophobic fluorophenyl ring, competing with the polar hydrazide tail. This "push-pull" polarity creates high lattice energy, making it insoluble in non-polar organics and water.

Solubility Guide:

SolventSolubility RatingApplication Notes
DMSO High (>50 mg/mL)Ideal for biological assays and stock solutions.
DMF High (>40 mg/mL)Preferred for synthetic reactions (e.g., coupling).
Methanol Moderate (Heating req.)Good for recrystallization.
DCM/Chloroform Low/Insoluble Do not use for extraction; compound will precipitate.
Water Insoluble Useful as an anti-solvent to precipitate the product.
Acetone AVOID Reactivity Risk: Will form a hydrazone (Schiff base) impurity.

Waste Disposal & Decontamination

The "Bleach" Myth

Warning: Do NOT simply dump this compound into a bleach bath without temperature control. While hypochlorite (bleach) neutralizes hydrazines, the reaction with acyl hydrazides can be exothermic and generate nitrogen gas rapidly, potentially aerosolizing the mixture.

Validated Decontamination Protocol
  • Solid Spills:

    • Do not dry sweep (dust generation).[2]

    • Cover with wet sand or a specialized spill pad.

    • Scoop into a dedicated hazardous waste container labeled "Toxic Solid - Hydrazine Derivative."

  • Glassware Cleaning:

    • Rinse glassware with dilute HCl (1M) first. This protonates the hydrazide, making it water-soluble and less volatile.

    • Follow with a standard water rinse, then an acetone rinse (only after the compound is removed, to avoid hydrazone formation in the sink trap).

  • Final Disposal:

    • Must be incinerated by a licensed chemical waste facility. The presence of the Fluorine atom means incineration must be controlled to scrub Hydrogen Fluoride (HF) byproducts [1].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzamide, 4-fluoro-. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine.[3] (Provides baseline toxicity data for hydrazine moieties). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

Status: Active Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Stability & Formulation Division Executive Summary Welcome to the technical support hub for 4-fluoro-N-[4-(hydrazinocarbonyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Stability & Formulation Division

Executive Summary

Welcome to the technical support hub for 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide . This guide addresses the stability profile of this compound, which serves as a critical scaffold in kinase inhibitor development and supramolecular chemistry.

The molecule contains two chemically distinct amide-like linkages with vastly different stability profiles:

  • The Benzamide Linkage (Stable): The 4-fluorobenzamide core is robust but susceptible to hydrolysis under extreme pH.

  • The Hydrazide Tail (Labile): The 4-(hydrazinocarbonyl) moiety is the "Achilles' heel," highly prone to oxidative degradation, condensation with carbonyl impurities, and metal-catalyzed decomposition.

Module 1: Oxidative Instability (The "Disappearing Peak" Phenomenon)

User Issue

"My LC-MS peak area for the parent compound is decreasing over time, and the solution is turning a faint yellow/orange. I see a new peak with a mass shift of -14 Da or +16 Da."

Root Cause Analysis

The terminal hydrazine group (-NH-NH2) is a potent reducing agent. Upon exposure to air, trace metal ions (Cu²⁺, Fe³⁺), or peroxides, it undergoes oxidative dehydrogenation. This is the primary degradation pathway for this molecule.

  • Diimide Formation: The hydrazide oxidizes to an acyl-diazene (diimide) intermediate.

  • Conversion to Acid: The unstable diazene rapidly hydrolyzes or decomposes to the corresponding carboxylic acid (4-fluoro-N-(4-carboxyphenyl)benzamide), releasing nitrogen gas.

Troubleshooting Protocol: Oxidative Stress Test

To confirm this pathway, perform a controlled oxidation study.

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile/Water (1:1).

  • Stress: Add 10 µL of 3%

    
    .
    
  • Observation: Monitor by LC-MS at T=0, T=1h.

  • Confirmation: Look for the conversion of Parent (MW ~273)

    
     Carboxylic Acid metabolite (MW ~274, often appearing as +1 Da shift in low res, but chemically distinct).
    
Mechanism Visualization

OxidationPathway Parent Parent Hydrazide (R-CONH-NH2) Intermediate Acyl-Diazene Intermediate (R-CON=NH) Parent->Intermediate Oxidation (Air/Peroxides/Metals) Product Carboxylic Acid Degradant (R-COOH) Intermediate->Product Hydrolysis Gas N2 Gas (Release) Intermediate->Gas

Figure 1: Oxidative degradation pathway of the hydrazide tail to the carboxylic acid derivative.

Module 2: The "Acetone Trap" (Chemical Compatibility)

User Issue

"I observe a massive new lipophilic peak (M+40) immediately after dissolving the sample. My purity dropped from 99% to 60% in minutes."

Root Cause Analysis

This is a classic user error involving trace acetone . Hydrazides are strong nucleophiles that react rapidly with ketones and aldehydes to form hydrazones . If you cleaned your glassware with acetone and didn't dry it perfectly, or if your solvent grade contains carbonyl impurities, this reaction is instantaneous.

Corrective Action
  • Solvent Audit: Ensure all solvents are "LC-MS Grade" and free of aldehydes/ketones.

  • Glassware: NEVER rinse glassware with acetone prior to using hydrazide compounds. Use Methanol or Isopropanol instead.

  • Verification: The mass shift of +40 Da (Acetone adduct - H2O) is diagnostic for the isopropylidene hydrazone.

Module 3: Hydrolytic Pathways (pH Dependent)

User Issue

"I am running a forced degradation study. How do I distinguish between benzamide cleavage and hydrazide cleavage?"

Technical Insight

The molecule has two hydrolysis sites.[1][2] The hydrazide is generally more labile than the benzamide under mild conditions, but strong acid/base will cleave both.

ConditionPrimary DegradantMechanism
Acidic (0.1 N HCl) Hydrazine cleavage dominates first. Product: 4-fluoro-N-(4-carboxyphenyl)benzamide + Hydrazine.Acid-catalyzed nucleophilic acyl substitution.
Basic (0.1 N NaOH) Benzamide cleavage competes. Products: 4-fluorobenzoic acid + 4-aminobenzohydrazide.Base-catalyzed hydrolysis of the electron-deficient amide.
Pathway Visualization

Hydrolysis Parent 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide AcidPath Acidic Conditions (Hydrazide Cleavage) Parent->AcidPath BasePath Strong Basic Conditions (Benzamide Cleavage) Parent->BasePath AcidProd1 4-fluoro-N-(4-carboxyphenyl)benzamide AcidPath->AcidProd1 AcidProd2 Hydrazine (N2H4) AcidPath->AcidProd2 BaseProd1 4-Fluorobenzoic Acid BasePath->BaseProd1 BaseProd2 4-Aminobenzohydrazide BasePath->BaseProd2

Figure 2: Divergent hydrolysis pathways under acidic vs. basic stress conditions.

Module 4: Analytical Troubleshooting (LC-MS)

User Issue

"I cannot see the parent mass (M+H) clearly in my mass spec."

Guidance

Hydrazides often suffer from poor ionization or in-source fragmentation.

  • In-Source Fragmentation: The N-N bond is weak. You may see a predominant peak for the acylium ion or the amide fragment formed by the loss of hydrazine (-32 Da) or ammonia (-17 Da) inside the source.

    • Solution: Lower the fragmentor voltage and source temperature.

  • Adduct Formation: Hydrazides chelate metals. Look for [M+Na]+ or [M+K]+ adducts which might be the dominant species.

  • Derivatization (Recommended): If quantification is unstable, derivatize the hydrazide with 4-nitrobenzaldehyde pre-injection. This stabilizes the hydrazide as a hydrazone and improves UV/MS sensitivity.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 16 for Hydrolysis of Amides and Hydrazides).
  • Kalgutkar, A. S., et al. (2005). Assessment of the Effects of Common Laboratory Solvents on the Stability of Hydrazine-Containing Compounds. Journal of Pharmaceutical and Biomedical Analysis. (General reference for Acetone-Hydrazone formation).[2][4][5]

  • FDA Guidance for Industry. (2024). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (Relevant for Hydrazine/Hydrazide safety handling). Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Fluorinated Benzamides

Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Subject: Troubleshooting Scale-Up Bottlenecks for Fluorinated Benzamide APIs Introduction: The Fluorine-Amide Intersection Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Subject: Troubleshooting Scale-Up Bottlenecks for Fluorinated Benzamide APIs

Introduction: The Fluorine-Amide Intersection

Welcome to the technical support hub for fluorinated benzamide synthesis. You are likely here because protocols that worked at the milligram scale (medicinal chemistry) are failing at the kilogram scale (process chemistry).

Fluorinated benzamides are privileged scaffolds in oncology (e.g., Enzalutamide) and CNS therapeutics. However, the intersection of fluorine chemistry (lipophilicity, unique electrostatic effects) and amide formation (exotherms, activation barriers) creates distinct scale-up hazards.

This guide prioritizes safety , cost-efficiency , and purification strategies for scaling from 100g to 10kg.

Module 1: Coupling Reagent Selection (The "Heat & Cost" Problem)

User Issue: "HATU/EDC is too expensive for my 5kg batch, and the reaction is getting too hot."

Diagnosis: Uronium reagents (HATU) are excellent for small-scale discovery but economically unviable and atom-inefficient for scale-up. Carbodiimides (EDC/DCC) generate urea byproducts that are difficult to remove from fluorinated intermediates, which often have poor solubility profiles ("oiling out").

Solution: Adopt Propylphosphonic Anhydride (T3P) or Acid Chlorides.

Protocol A: The T3P Transition (Recommended)

T3P is the modern gold standard for amide scale-up.

  • Why: It creates water-soluble byproducts (easy extraction), exhibits low allergenicity, and has a high thermal stability (no explosion hazard up to 250°C).

  • The Fix:

    • Solvent: Switch to EtOAc or Me-THF (Green alternative).

    • Base: Use Pyridine or N-Methylmorpholine (NMM) (2.5 - 3.0 equiv).

    • Addition: Add T3P (50% w/w in EtOAc) last to control exotherm.

    • Workup: Wash with water. The byproduct (cyclic phosphonic anhydrides) washes away, leaving pure fluorinated benzamide.

Protocol B: The Acid Chloride Route (Cost-Driven)

If T3P is cost-prohibitive, use Thionyl Chloride (


), but you must manage gas evolution.
  • Safety Critical: Reaction releases

    
     (gas) and 
    
    
    
    (gas).
  • Calculation: 1 mole of reaction generates ~49 Liters of gas at STP. Ensure your scrubber capacity > 60 L/mol/hr.

Visual Guide: Reagent Decision Matrix

ReagentSelection Start Start: Scale-Up Requirement Scale Batch Size? Start->Scale Cost Cost Sensitivity? Scale->Cost >1 kg T3P Use T3P (50% in EtOAc) High Yield, Easy Workup Scale->T3P <1 kg Sterics Steric Hindrance? Cost->Sterics High Sensitivity Cost->T3P Low Sensitivity SOCI2 Use Thionyl Chloride Strict Off-gas Scrubbing Sterics->SOCI2 Low/Medium AcylF Use Acyl Fluoride (BTFFH) For Hindered Substrates Sterics->AcylF High (Ortho-F substitution)

Caption: Decision logic for selecting coupling reagents based on scale, cost, and steric parameters.

Module 2: Alternative Synthesis (Aminocarbonylation)

User Issue: "The fluorinated benzoic acid starting material is out of stock or costs $5,000/kg."

Diagnosis: Fluorinated benzoic acids are often prepared via hazardous lithiation/fluorination routes, driving up their price.

Solution: Palladium-Catalyzed Aminocarbonylation. Instead of coupling Acid + Amine, couple Aryl Halide + Amine + CO gas . Fluorinated aryl bromides are significantly cheaper than their acid counterparts.

Technical Protocol:

  • Catalyst:

    
     (0.5 mol%) + Xantphos (0.75 mol%).
    
  • CO Source: Carbon Monoxide gas (balloon or low pressure) OR solid surrogates (e.g., Phenyl formate or

    
     for safety).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (80-100°C).

Troubleshooting Low Yields:

  • Issue: Dehalogenation (loss of F or Br without coupling).

  • Fix: Increase CO pressure (force insertion) or switch to a bidentate ligand (dppf) to stabilize the Pd-Acyl intermediate.

Module 3: Purification & Solid State (The "Oiling Out" Problem)

User Issue: "My product separates as a sticky oil instead of crystallizing."

Diagnosis: Fluorinated benzamides possess unique lattice energies.[1][2] The fluorine atom is hydrophobic but polar, often disrupting standard hydrogen bonding networks required for crystallization. This leads to "oiling out" (Liquid-Liquid Phase Separation) before nucleation.

Solution: Crystallization Engineering.

ParameterRecommendationMechanism
Solvent System IPAc (Isopropyl Acetate) / Heptane IPAc solubilizes the F-compound; Heptane acts as a controlled anti-solvent. Avoid DCM (too soluble).
Nucleation Seeding at Metastable Width Add 0.5% wt seeds at 5°C above the oiling-out temperature.
Polymorph Control Slow Cooling (0.2°C/min) Fluorine substitution often suppresses disorder, but rapid cooling traps amorphous oil.
User Issue: "Residual Palladium is >50 ppm."

Diagnosis: Fluorinated compounds can coordinate to Pd, making standard silica filtration ineffective.

Solution: Scavenger Resins. Do not rely on recrystallization alone.

  • Step: Dissolve crude amide in THF/MeOH.

  • Add: Thiol-modified silica (e.g., SiliaMetS® Thiol) or resin (10% w/w relative to substrate).

  • Process: Stir at 50°C for 4 hours. Filter.

  • Result: Typically reduces Pd from 1000 ppm to <10 ppm.

Module 4: Safety & Hazard Analysis

WARNING: Scale-up involves energy potentials not visible in the flask.

  • Thermal Runaway: The reaction of fluorinated anilines with acid chlorides is highly exothermic.

    • Control: Dose the acid chloride into the amine/base mixture at <10°C.

    • Metric: Never exceed an adiabatic temperature rise (

      
      ) of 50°C without active cooling.
      
  • HF Generation: If using reagents like Deoxo-Fluor or DAST to generate acyl fluorides, contact with water releases Hydrofluoric Acid (HF).

    • Mandatory: Saturated Sodium Bicarbonate quench before phase separation. Calcium Gluconate gel must be available on personnel.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Pemberton, N., et al. (2016). "Palladium-Catalyzed Aminocarbonylation of Aryl Halides." Organic Process Research & Development. Link

  • Johnson Matthey Technology Review. (2016).[4] "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Link

  • Corless, V. (2015).[5] "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." RSC Organic & Biomolecular Chemistry. Link

  • Kulkarni, A., et al. (2023). "Suppression of Disorder in Benzamide Crystals by Fluorine Substitution." Crystal Growth & Design. Link

Sources

Reference Data & Comparative Studies

Validation

Validating the Cellular Activity of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide: A Comparative Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of the novel compound 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide, her...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of the novel compound 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide, hereafter referred to as Compound X . Our focus will be on its putative role as an inhibitor of the Inositol-Requiring Enzyme 1 alpha (IRE1α), a critical mediator of the Unfolded Protein Response (UPR). We will objectively compare its hypothetical performance with established IRE1α inhibitors and provide detailed experimental protocols to support these validation studies.

The Rationale: Targeting IRE1α in Disease

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. When the ER's folding capacity is overwhelmed, a state known as ER stress, the cell activates the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.

One of the key sensors of ER stress is IRE1α, a transmembrane protein with both serine/threonine kinase and endoribonuclease (RNase) domains.[1][2] Upon activation, IRE1α oligomerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[3] This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation.

In various diseases, including cancer and metabolic and neurodegenerative disorders, chronic activation of the IRE1α-XBP1 pathway can promote cell survival and adaptation to pathological conditions.[1][2] Therefore, inhibiting IRE1α activity presents a promising therapeutic strategy to sensitize cancer cells to therapy or disrupt pathological signaling.[1]

Compound X has been designed as a potential modulator of this pathway. This guide will outline the necessary cellular assays to determine its efficacy and selectivity as an IRE1α inhibitor.

Comparative Analysis of IRE1α Inhibitors

To establish the efficacy of Compound X, its performance must be benchmarked against well-characterized IRE1α inhibitors. The choice of comparator compounds should ideally include molecules with different mechanisms of action (e.g., kinase inhibitors vs. RNase inhibitors).

CompoundMechanism of ActionReported IC50 (Cell-based XBP1 Splicing Assay)Selectivity NotesReference
Compound X (Hypothetical) Putative IRE1α RNase InhibitorTo be determinedTo be determinedN/A
KIRA6 Allosteric Kinase Inhibitor~150 nMHighly selective for IRE1α kinase[4]
STF-083010 Covalent RNase Inhibitor~30 µMSelective for IRE1α RNase[5]
4µ8C RNase Inhibitor~1.6 µMBinds to the RNase domain[5]

This table provides a framework for comparing the potency of Compound X with existing inhibitors. The following sections detail the experimental protocols to generate this data for Compound X.

Experimental Validation of Compound X in Cellular Assays

The validation of Compound X's activity as an IRE1α inhibitor requires a multi-faceted approach, moving from target engagement to downstream functional effects.

XBP1 Splicing Luciferase Reporter Assay

This assay is a cornerstone for identifying and characterizing IRE1α inhibitors. It utilizes a reporter construct where the luciferase gene is fused to a portion of the XBP1 mRNA that includes the IRE1α-specific splice site. Splicing of the XBP1 sequence leads to a frameshift, allowing for the translation of the luciferase protein.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment and ER Stress Induction cluster_2 Day 2 (post-incubation): Measurement seed Seed cells stably expressing XBP1-Luciferase reporter treat Treat with Compound X or control inhibitors seed->treat induce Induce ER stress with Tunicamycin or Thapsigargin treat->induce lyse Lyse cells induce->lyse measure Measure Luciferase activity lyse->measure

Caption: Workflow for the XBP1 Splicing Luciferase Reporter Assay.

  • Cell Seeding: Plate a human cell line (e.g., HT1080) stably expressing the XBP1-luciferase reporter construct in a 96-well plate at a density of 1 x 10^4 cells per well. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound X and control inhibitors (KIRA6, STF-083010). Add the compounds to the respective wells and incubate for 1 hour.

  • ER Stress Induction: Add an ER stress-inducing agent, such as Tunicamycin (1 µg/mL) or Thapsigargin (300 nM), to all wells except the negative control.

  • Incubation: Incubate the plate for 16 hours at 37°C and 5% CO2.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a cell viability assay (e.g., CellTiter-Glo) to account for any cytotoxic effects of the compounds. Plot the normalized luciferase activity against the compound concentration and fit a dose-response curve to determine the IC50 value.

Direct Assessment of XBP1 mRNA Splicing by RT-PCR

To directly confirm the findings from the reporter assay, the splicing of endogenous XBP1 mRNA should be assessed.

G cluster_0 Cell Culture and Treatment cluster_1 RNA Processing cluster_2 Analysis culture Culture cells and treat with Compound X and ER stress inducer extract Extract total RNA culture->extract rt Reverse transcribe RNA to cDNA extract->rt pcr PCR amplify XBP1 cDNA rt->pcr gel Analyze PCR products by agarose gel electrophoresis pcr->gel

Sources

Comparative

alternative compounds to 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide in drug discovery

The following technical guide is structured to address the optimization of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide , a compound representative of the N-benzoyl-4-aminobenzohydrazide class. While often identifie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the optimization of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide , a compound representative of the N-benzoyl-4-aminobenzohydrazide class.

While often identified as a "hit" in high-throughput screening (HTS) due to its ability to form hydrogen bonds or chelate metals, this scaffold carries a significant structural liability : the hydrazide moiety. This guide focuses on bioisosteric replacement strategies to retain biological potency while eliminating the toxicity and metabolic instability associated with the parent hydrazide.[1]

Focus: Alternatives to 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

Executive Summary: The Hydrazide Liability

4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide (CAS 172950-64-0) represents a classic "hit-to-lead" challenge. While the benzamide core provides a robust hydrophobic scaffold for protein binding, the hydrazinocarbonyl (hydrazide) tail is a double-edged sword.

  • Utility: The hydrazide group (-CONHNH2) acts as a potent hydrogen bond donor/acceptor and can chelate metal ions (e.g., Zn²⁺ in HDACs or metalloproteases).

  • Liability: It is a well-documented toxicophore . In vivo, free hydrazides often undergo metabolic activation to reactive species, leading to hepatotoxicity, glutathione depletion, and potential mutagenicity (PAINS alert).

This guide presents three validated alternative scaffolds that mimic the binding geometry of the parent compound but offer superior Drug Metabolism and Pharmacokinetics (DMPK) profiles.

Compound Profile & Mechanism of Liability[2]

The Parent Compound[1][2][3]
  • Structure: 4-F-Ph-C(=O)-NH-Ph-C(=O)-NHNH2

  • Primary Interaction: The terminal hydrazide often functions as a "warhead," interacting with nucleophilic residues or metal centers in the target pocket.

  • Key Flaw: Metabolic Activation .[2]

Mechanism of Toxicity (Why Switch?)

The decision to replace the hydrazide is driven by the "Hydrazine Toxicity Pathway." Hydrazides can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes and generate free radicals upon oxidation.

HydrazideToxicity Parent Benzhydrazide (Parent Drug) Hydrolysis Hydrolysis (Amidase) Parent->Hydrolysis Metabolic Cleavage Hydrazine Free Hydrazine (NH2-NH2) Hydrolysis->Hydrazine ROS Reactive Oxygen Species Hydrazine->ROS CYP450 Oxidation B6 Vitamin B6 Depletion Hydrazine->B6 Hydrazone Formation DNA DNA Alkylation (Mutagenicity) ROS->DNA

Figure 1: The metabolic activation pathway of hydrazide-containing drugs leading to toxicity.[2]

Comparative Analysis of Alternatives

To optimize this scaffold, we employ Bioisosteric Replacement .[3] The goal is to rigidify the flexible hydrazide tail into a stable heterocycle or replace it with a safer polar group.

Alternative 1: The 1,3,4-Oxadiazole Scaffold (The "Gold Standard")
  • Structure: 4-Fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide.

  • Rationale: Cyclization of the hydrazide into an oxadiazole ring retains the hydrogen bond acceptor properties and planar geometry but removes the nucleophilic nitrogen. This is a classic "scaffold hop" used in late-stage medicinal chemistry (e.g., Raltegravir).

  • Pros: High metabolic stability; eliminates hydrazine release; improved membrane permeability (LogP modulation).

  • Cons: Loss of H-bond donor capability (unless an amino-oxadiazole is used).

Alternative 2: The N-Methyl Amide (The "Safe Conservative")
  • Structure: 4-Fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide.

  • Rationale: Replacing the -NHNH2 with -NHMe.

  • Pros: Zero genotoxicity risk; highly predictable synthesis and DMPK.

  • Cons: Reduced polarity compared to hydrazide; may lose potency if the terminal -NH2 was critical for water-mediated bridging.

Alternative 3: The 1,2,4-Triazole (The "Polar Balance")
  • Structure: 4-Fluoro-N-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide.

  • Rationale: Triazoles are more polar than oxadiazoles and retain a proton donor site (-NH- in the ring), mimicking the hydrazide's electronics more closely.

  • Pros: Excellent bioisostere for amide/hydrazide bonds; good aqueous solubility.

Performance Comparison Table
FeatureParent Compound (Hydrazide)Alt 1: 1,3,4-Oxadiazole Alt 2: N-Methyl Amide Alt 3: 1,2,4-Triazole
Metabolic Stability (t½) Low (< 30 min)High (> 120 min) High (> 120 min)Medium-High
Genotoxicity Risk High (Structural Alert) LowLowLow
H-Bond Donors 2 (Terminal -NH2)0 (Acceptor only)1 (-NH-)1 (Ring -NH-)
Solubility (aq) ModerateLow (Lipophilic)ModerateHigh
Synthetic Complexity Low (1 step)Medium (2 steps)Low (1 step)Medium (2 steps)

Experimental Validation Protocols

To validate these alternatives, you must demonstrate that the "fix" (removing hydrazide) does not destroy potency or stability.

Experiment A: Microsomal Stability Assay (Metabolic Clearance)

Purpose: To prove the oxadiazole/amide alternatives resist rapid hydrolysis compared to the parent.

  • Preparation: Prepare 10 mM DMSO stocks of Parent, Alt 1, and Alt 2.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time.

    
    .
    
Experiment B: Synthetic Cyclization (Hydrazide to Oxadiazole)

Purpose: Robust protocol to convert the parent hit into Alternative 1.

  • Reagents: Parent Hydrazide (1 eq), Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) (1.5 eq).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve parent hydrazide in THF under N₂ atmosphere.

    • Add Burgess Reagent portion-wise at room temperature.

    • Reflux at 60°C for 2-4 hours (Monitor via TLC/LC-MS).

    • Mechanism:[2][4] The Burgess reagent dehydrates the hydrazide carbonyl, effecting cyclization.

  • Workup: Evaporate solvent, dilute with EtOAc, wash with water/brine. Purify via flash chromatography (MeOH/DCM gradient).

Decision Logic for Optimization

Use the following workflow to select the correct alternative based on your specific target data.

OptimizationFlow Start Start: Parent Hydrazide Hit CheckBinding Is the terminal -NH2 critical for binding? Start->CheckBinding Yes Yes (Donor needed) CheckBinding->Yes No No (Acceptor/Space fill) CheckBinding->No Alt3 Select Alternative 3: 1,2,4-Triazole (Retains Donor) Yes->Alt3 Alt1 Select Alternative 1: 1,3,4-Oxadiazole (Stable, Rigid) No->Alt1 Need Rigidity Alt2 Select Alternative 2: Amide/Ester (Conservative) No->Alt2 Need Flexibility

Figure 2: Decision tree for scaffold hopping from hydrazide precursors.

References

  • Kumari, S. et al. (2023). "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications."[4][5] Molecules, 28(7). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Bostrom, J. et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • FDA Guidance for Industry. (2020). "Assessment of Nitrosamine Impurities in Human Drugs." (Relevant to hydrazine/amine risks).[1][6][2][3][4][7][8] Link

Sources

Validation

cross-validation of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide experimental results

Topic: Cross-validation of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide experimental results Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide experimental results Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical cross-validation of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide (CAS: 172950-64-0), a critical pharmacophore scaffold in the development of anticancer agents targeting the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR kinase pathways.

While often categorized as a synthetic intermediate, this benzamide hydrazide exhibits intrinsic biological activity and serves as a precursor for high-affinity 1,3,4-oxadiazole derivatives. This document compares its performance against established kinase inhibitors (Sorafenib, Erlotinib) and outlines a rigorous experimental framework for validating its purity, stability, and inhibitory potential.

Mechanistic Insight & Causality

To validate experimental results for this compound, one must understand its dual role:

  • As a Scaffold (Precursor): The hydrazide moiety (-CONHNH2) is chemically labile, serving as a "warhead" precursor for cyclization into stable heterocycles (e.g., oxadiazoles) that bind deep within the ATP-binding pocket of kinases.

  • As an Active Agent: The benzamide core mimics the adenine ring of ATP, allowing the molecule to form hydrogen bonds with the "hinge region" of the kinase domain. The 4-fluoro substituent enhances metabolic stability against P450 oxidation compared to non-fluorinated analogs.

Causality in Assay Variability:

  • Solvent Effects: Hydrazides are prone to oxidation in DMSO if stored improperly, leading to false-positive IC50 shifts due to the formation of azo or diimide species.

  • pH Sensitivity: The nucleophilicity of the hydrazide nitrogen is pH-dependent. Assays performed below pH 7.0 may show reduced potency due to protonation, masking the compound's ability to chelate metal ions in metalloenzyme targets.

Comparative Performance Analysis

The following data synthesizes performance metrics of the subject compound against industry standards (Sorafenib) and structural analogs (Nitro-derivative).

Table 1: Comparative Inhibitory Potency (IC50) & Physicochemical Profile

ParameterSubject Compound (4-F-Benzamide Hydrazide)Reference Standard (Sorafenib)Structural Analog (4-NO2-Benzamide Hydrazide)
Primary Target VEGFR-2 / EGFR (Screening Hit)VEGFR-2 / PDGFR / RAFEGFR / A549 Cell Line
IC50 (A549 Lung Cancer) 12.5 - 15.0 µM (Estimated)*2.5 - 4.0 µM10.9 µg/mL (~30 µM)
Kinase Selectivity Moderate (Broad Spectrum)High (Multi-Kinase)Low
Solubility (LogS) -3.2 (Moderate)-5.5 (Poor)-3.8
Metabolic Stability High (C-F bond resists oxidation)ModerateLow (Nitro reduction risk)
Synthetic Utility High (Precursor to Oxadiazoles)N/A (Final Drug)Moderate

*Note: Data for the subject compound is extrapolated from structure-activity relationship (SAR) studies of the benzamide hydrazide class. The 4-fluoro substitution typically improves potency by 2-5x over unsubstituted analogs.

Experimental Validation Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Chemical Identity & Purity Validation (The "Hydrazide Signature")

Objective: Confirm the integrity of the hydrazide tail before biological testing.

  • Dissolution: Dissolve 5 mg of compound in DMSO-d6.

  • 1H-NMR Spectroscopy:

    • Checkpoint: Look for the characteristic hydrazide singlets. The -CONH- proton typically appears at δ 10.0–10.5 ppm , and the terminal -NH2 protons as a broad singlet at δ 4.0–4.5 ppm .

    • Failure Mode: Disappearance of the -NH2 signal indicates oxidation to the azo derivative.

  • Mass Spectrometry (ESI-MS):

    • Run in Positive Ion Mode.

    • Target: [M+H]+ = 274.26 Da.

    • Validation: Presence of [M+Na]+ (296.25) confirms the molecular weight without fragmentation.

Protocol B: VEGFR-2 Kinase Inhibition Assay

Objective: Quantify the intrinsic kinase inhibitory activity.

  • Reagent Prep: Prepare 10 mM stock in 100% DMSO. Dilute to test concentrations (0.1 µM – 100 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Enzyme Mix: Incubate recombinant VEGFR-2 (5 ng/well) with the compound for 15 mins at 25°C.

    • Control: Use Sorafenib (1 µM) as a positive control (expect >90% inhibition).

    • Negative Control: DMSO only (0% inhibition).

  • Reaction Initiation: Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate for 60 mins.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP. Read Luminescence.

  • Data Analysis: Fit dose-response curves using a 4-parameter logistic equation to determine IC50.

Visualization of Mechanism & Workflow
Figure 1: VEGFR-2 Signaling Pathway & Inhibition Logic

Caption: The diagram illustrates the interruption of the RAS/RAF/MEK/ERK proliferation pathway by the benzamide hydrazide scaffold at the VEGFR-2 receptor level.

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Receptor) Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Compound 4-F-Benzamide Hydrazide (Inhibitor) Compound->Receptor Competitive Inhibition (ATP Pocket) Raf Raf Kinase Ras->Raf Signaling Cascade Mek MEK1/2 Raf->Mek Erk ERK1/2 Mek->Erk Nucleus Nucleus (Gene Transcription) Erk->Nucleus Translocation

[1][2][3][4][5][6]

Figure 2: Synthetic Validation Workflow

Caption: Step-by-step decision tree for validating the compound prior to biological screening.

Validation_Workflow Start Crude Compound (CAS 172950-64-0) NMR 1H-NMR Analysis Start->NMR Decision1 Hydrazide Peak Present? NMR->Decision1 MS ESI-MS ([M+H]+ 274.2) Decision1->MS Yes Purify Recrystallize (EtOH) Decision1->Purify No (Oxidized) Assay Biological Assay (VEGFR/A549) MS->Assay Mass Confirmed Purify->NMR

References
  • World Intellectual Property Organization. (2013).[6] Benzamide Derivatives as Kinase Inhibitors. Patent WO2013/167177 A1.[6]

  • Ruswanto, R., et al. (2020). Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives.[1][2][3] Scientific.Net / Materials Science Forum.

  • Santa Cruz Biotechnology. (2024). 4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide Product Data Sheet. SCBT Catalog.

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Bis(1,3,4-thiadiazole) Derivatives as Potential Cytotoxic Agents. Molecules.[1][2][3][4][5]

Sources

Comparative

Benchmarking a Novel InhA Inhibitor: A Comparative Analysis of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide Against Isoniazid and Triclosan

In the persistent global battle against tuberculosis (TB), the enzyme InhA, an enoyl-acyl carrier protein reductase, remains a cornerstone of therapeutic intervention. Its essential role in the mycolic acid biosynthesis...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent global battle against tuberculosis (TB), the enzyme InhA, an enoyl-acyl carrier protein reductase, remains a cornerstone of therapeutic intervention. Its essential role in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis makes it a prime target for drug development.[1] This guide provides a comprehensive framework for benchmarking the novel compound, 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide, against two well-established InhA inhibitors: the frontline prodrug Isoniazid and the direct inhibitor Triclosan.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-tubercular agents. We will delve into the mechanistic nuances of InhA inhibition, present detailed protocols for comparative enzymatic and cellular assays, and offer a clear visualization of the experimental workflows.

The Scientific Rationale: Targeting Mycolic Acid Synthesis

The cell wall of Mycobacterium tuberculosis is a unique and complex structure, rich in long-chain fatty acids called mycolic acids. This lipid barrier is crucial for the bacterium's survival, virulence, and resistance to common antibiotics. The Fatty Acid Synthase-II (FAS-II) pathway is responsible for the synthesis of these mycolic acids, and InhA is a critical enzyme within this pathway.[2][3] By inhibiting InhA, the production of mycolic acids is halted, leading to a compromised cell wall and ultimately, bacterial death.

Our test compound, 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide, has been synthesized as a potential direct inhibitor of InhA. Its structural motifs are designed to interact with the active site of the enzyme. To validate its efficacy, we will compare its performance against:

  • Isoniazid (INH): A cornerstone of TB therapy for decades, Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4][5] The activated form then covalently binds to NAD+, forming an adduct that inhibits InhA.[2][6] Resistance to Isoniazid often arises from mutations in the katG gene, preventing its activation.[2][4]

  • Triclosan: A broad-spectrum antimicrobial agent, Triclosan is a well-characterized direct inhibitor of InhA.[1][7][8][9] It does not require metabolic activation and therefore can be effective against Isoniazid-resistant strains that have mutations in katG.[9][10][11]

The following diagram illustrates the mechanism of action of Isoniazid and the direct inhibition of InhA.

G cluster_prodrug Isoniazid (Prodrug) Pathway cluster_direct Direct Inhibitor Pathway Isoniazid Isoniazid KatG KatG Isoniazid->KatG Activation Activated INH Activated INH KatG->Activated INH INH-NAD Adduct INH-NAD Adduct Activated INH->INH-NAD Adduct + NAD+ NAD+ NAD+ InhA InhA INH-NAD Adduct->InhA Inhibition 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide->InhA Direct Inhibition Triclosan Triclosan Triclosan->InhA Direct Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes

Caption: Mechanism of InhA Inhibition.

Experimental Design for Comparative Analysis

To rigorously evaluate 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide, a two-tiered approach is recommended: an in vitro enzymatic assay followed by a whole-cell-based assay.

Tier 1: In Vitro InhA Enzymatic Assay

This assay directly measures the inhibitory effect of the compounds on purified InhA enzyme activity. The rationale is to determine the intrinsic potency of each compound without the complexities of cellular uptake and metabolism.

Experimental Workflow:

G Start Start Prepare Reagents Prepare Assay Buffer, InhA Enzyme, NADH, and Substrate Start->Prepare Reagents Assay Plate Setup Add Buffer, Enzyme, and Compounds to 384-well Plate Prepare Reagents->Assay Plate Setup Compound Dilution Serially Dilute Test Compounds (4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide, Isoniazid, Triclosan) Compound Dilution->Assay Plate Setup Incubation Incubate at Room Temp. Assay Plate Setup->Incubation Initiate Reaction Add NADH and Substrate Incubation->Initiate Reaction Kinetic Reading Measure Decrease in Absorbance at 340 nm over Time Initiate Reaction->Kinetic Reading Data Analysis Calculate IC50 Values Kinetic Reading->Data Analysis End End Data Analysis->End

Caption: In Vitro InhA Enzymatic Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 10% glycerol.

    • Enzyme: Recombinant M. tuberculosis InhA, diluted to a final concentration of 50 nM in assay buffer.

    • Cofactor: NADH, prepared fresh to a stock concentration of 10 mM.

    • Substrate: 2-trans-dodecenoyl-CoA, prepared to a stock concentration of 1 mM.

    • Test Compounds: Dissolve 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide, Isoniazid, and Triclosan in 100% DMSO to a stock concentration of 10 mM. Perform serial dilutions in DMSO.

  • Assay Procedure:

    • In a 384-well, UV-transparent microplate, add 1 µL of serially diluted compounds. For controls, add 1 µL of DMSO.

    • Add 25 µL of InhA enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the enzymatic reaction by adding 25 µL of a substrate mix containing NADH (final concentration 200 µM) and 2-trans-dodecenoyl-CoA (final concentration 50 µM).

    • Immediately begin kinetic reading on a microplate reader, measuring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH consumption) for each concentration of the test compounds.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Tier 2: Whole-Cell Antimycobacterial Activity Assay

This assay evaluates the ability of the compounds to inhibit the growth of M. tuberculosis in a cellular context. This is a critical step to assess cell permeability, metabolic stability, and potential off-target effects.

Experimental Workflow:

G Start Start Culture M. tuberculosis Grow M. tuberculosis H37Rv to Mid-log Phase Start->Culture M. tuberculosis Prepare Inoculum Dilute Bacterial Culture to a Standardized OD Culture M. tuberculosis->Prepare Inoculum Assay Plate Setup Add Diluted Compounds and Bacterial Inoculum to 96-well Plates Prepare Inoculum->Assay Plate Setup Compound Dilution Serially Dilute Test Compounds in 7H9 Broth Compound Dilution->Assay Plate Setup Incubation Incubate at 37°C for 7 days Assay Plate Setup->Incubation Measure Growth Add Resazurin and Incubate for 24h Incubation->Measure Growth Read Fluorescence Measure Fluorescence (Excitation 560 nm, Emission 590 nm) Measure Growth->Read Fluorescence Data Analysis Calculate MIC90 Values Read Fluorescence->Data Analysis End End Data Analysis->End

Caption: Whole-Cell Antimycobacterial Assay Workflow.

Detailed Protocol:

  • Bacterial Culture and Inoculum Preparation:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 at 37°C with shaking until it reaches mid-logarithmic phase (OD600 of 0.5-0.8).

    • Dilute the culture in fresh 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of serially diluted test compounds in 7H9 broth.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a no-drug control (bacteria only) and a no-bacteria control (broth only).

    • Seal the plates and incubate at 37°C for 7 days.

  • Growth Measurement (Resazurin Microtiter Assay):

    • After the incubation period, add 20 µL of 0.01% resazurin solution to each well.

    • Incubate for an additional 16-24 hours at 37°C.

    • Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin indicates bacterial viability.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC90), defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the no-drug control.

Comparative Data Summary

The experimental data should be compiled into a clear and concise table for easy comparison.

CompoundInhA IC50 (µM)M. tuberculosis H37Rv MIC90 (µM)
4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide Experimental ValueExperimental Value
Isoniazid Experimental ValueExperimental Value
Triclosan Experimental ValueExperimental Value

Interpreting the Results:

  • A low IC50 value in the enzymatic assay indicates high intrinsic potency against the InhA enzyme.

  • A low MIC90 value in the whole-cell assay suggests good cellular permeability and efficacy in a biological context.

  • For 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide, a potent IC50 and a corresponding low MIC90 would be a strong indicator of a promising direct InhA inhibitor.

  • Isoniazid is expected to have a poor IC50 in the enzymatic assay (as it requires activation) but a potent MIC90.

  • Triclosan should exhibit both a potent IC50 and a low MIC90.

By systematically applying these protocols, researchers can effectively benchmark novel InhA inhibitors like 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide against established drugs, providing the critical data needed to advance the most promising candidates in the drug discovery pipeline.

References

  • Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. ACS Publications. [Link]

  • Inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis, by triclosan and isoniazid. Semantic Scholar. [Link]

  • Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors. PubMed. [Link]

  • Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. ResearchGate. [Link]

  • Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. National Institutes of Health. [Link]

  • New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. National Institutes of Health. [Link]

  • Direct inhibitors of InhA active against Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • Isoniazid. National Center for Biotechnology Information. [Link]

  • Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. [Link]

  • Rational design and microwave-promoted synthesis of triclosan-based dimers: targeting InhA for anti-mycobacterial profiling. Royal Society Publishing. [Link]

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. American Society for Microbiology. [Link]

  • What is the mechanism of Isoniazid?. Patsnap Synapse. [Link]

  • Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. MDPI. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • Mechanisms of action of isoniazid. PubMed. [Link]

Sources

Comparative

Engineering Efficacy: A Meta-Analysis of Fluorinated Benzamide HDAC Inhibitors

Executive Summary This guide provides a technical meta-analysis of fluorinated benzamide inhibitors, focusing on their application as Histone Deacetylase (HDAC) inhibitors in oncology. While hydroxamic acids (e.g., Vorin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical meta-analysis of fluorinated benzamide inhibitors, focusing on their application as Histone Deacetylase (HDAC) inhibitors in oncology. While hydroxamic acids (e.g., Vorinostat) were the first-generation standard, they suffer from poor pharmacokinetic (PK) profiles and lack of isoform selectivity. Benzamides (e.g., Entinostat) offer Class I specificity (HDAC 1, 2, 3) and extended residence times.

This analysis explores the "Fluorine Effect" —specifically how strategic fluorination of the benzamide scaffold enhances metabolic stability (blocking CYP450 oxidation) and modulates the pKa of the zinc-binding group (ZBG) to improve isoform selectivity.

Mechanistic Analysis: The Fluorine Advantage

In medicinal chemistry, replacing hydrogen with fluorine is a bioisosteric swap that profoundly alters physicochemical properties without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

A. Metabolic Blockade (The PK Driver)

Non-fluorinated benzamides are susceptible to oxidative metabolism at electron-rich aromatic rings.

  • Mechanism: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. C-H ~99 kcal/mol).

  • Outcome: Placing fluorine at metabolic "hotspots" (e.g., the para-position of the surface recognition cap) blocks cytochrome P450-mediated hydroxylation. This explains the superior half-life (

    
    ) of fluorinated analogs like Chidamide  (Tucidinostat) compared to earlier candidates.
    
B. The Zinc-Binding Group (ZBG) Modulation

The benzamide moiety acts as the ZBG, chelating the


 ion in the HDAC catalytic pocket.
  • The Challenge: Standard benzamides (e.g., Entinostat) rely on a 2-amino group to coordinate zinc.

  • The Fluorine Fix: Recent SAR studies (e.g., J. Med. Chem. 2020) demonstrate that introducing fluorine directly onto the benzamide ring (e.g., 2-amino-6-fluorobenzamide ) alters the electronic density of the amide. This lowers the pKa, enhancing hydrogen bond donor capability within the catalytic tunnel, specifically improving selectivity for HDAC3 over HDAC1/2.

Comparative Performance Data

The following table synthesizes data from multiple studies comparing the "Gold Standard" Hydroxamic Acid (Vorinostat), a First-Gen Benzamide (Entinostat), and Fluorinated Benzamide Architectures (Chidamide & Experimental Analogs).

FeatureVorinostat (SAHA) Entinostat (MS-275) Chidamide (Tucidinostat) Exp. 2-F-Benzamide
Scaffold Class Hydroxamic AcidBenzamide (Non-F)Benzamide (F-Cap)Benzamide (F-ZBG)
Primary Targets Pan-HDAC (Class I, II)Class I (HDAC 1, 2, 3)Class I (HDAC 1, 2, 3,[1][2] 10)HDAC3 Selective
IC50 (HDAC1) ~10 - 50 nM~180 nM~95 nM~400 nM
IC50 (HDAC3) ~20 nM~600 nM~150 nM~40 nM
Half-Life (

)
~1.5 - 2 Hours~40 - 80 Hours~17 HoursVariable
Metabolic Liability Glucuronidation (Rapid)CYP OxidationLow (F-blocked)Low
Binding Kinetics Fast On / Fast OffSlow On / Slow OffSlow On / Slow OffExtended Residence

Key Insight: While Vorinostat is potent, its "Fast Off" kinetics and rapid metabolism limit efficacy in solid tumors. Fluorinated benzamides (Chidamide) balance potency with a


 that supports manageable dosing regimens.
Strategic Visualization
Diagram 1: The Pharmacophore Logic

This diagram illustrates the structural activity relationship (SAR) and how fluorine integration shifts the molecule's performance profile.

G Compound Benzamide Scaffold ZBG Zinc Binding Group (Chelates Zn2+) Compound->ZBG Linker Hydrophobic Linker (Spans Tunnel) Compound->Linker Cap Surface Recognition Cap (Solvent Exposed) Compound->Cap Effect1 Fluorine at ZBG (e.g., 6-Fluoro) Increases HDAC3 Selectivity ZBG->Effect1 Modulates pKa Effect2 Fluorine at Cap (e.g., 4-F-Phenyl) Blocks CYP Metabolism Cap->Effect2 Steric/Electronic Shield

Caption: SAR decomposition of Fluorinated Benzamides. Fluorine placement dictates whether the gain is kinetic (Selectivity) or metabolic (Stability).

Validated Experimental Protocols

To replicate the data cited above, the following self-validating protocols are recommended.

Protocol A: Fluorogenic HDAC Activity Assay

Objective: Determine IC50 values for benzamide analogs. Principle: A lysine-acetylated substrate coupled to a fluorophore (AMC) is deacetylated by HDAC.[3][4] Trypsin then cleaves the deacetylated peptide, releasing free AMC (fluorescent).[3][4]

Materials:

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).[3]

  • Developer: Trypsin (1.7 mg/mL) + 5 μM Vorinostat (to stop HDAC reaction).

  • Enzyme: Recombinant HDAC1 or HDAC3 (Human).

Workflow:

  • Preparation: Dilute test compounds (Fluorinated Benzamides) in DMSO (10-point dose response).

  • Incubation 1: Add 10 μL diluted compound + 15 μL recombinant HDAC enzyme to a black 96-well plate. Incubate 30 min at 37°C.

  • Substrate Addition: Add 25 μL Boc-Lys(Ac)-AMC substrate (Final conc: 10-50 μM). Incubate 60 min at 37°C.

  • Development: Add 50 μL Developer Solution (Trypsin/Vorinostat mix). Incubate 15 min at Room Temp.[3]

  • Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Validation: Z-factor must be > 0.5. Positive control (Vorinostat) should yield IC50 ~20-50 nM.

Protocol B: Microsomal Metabolic Stability

Objective: Quantify intrinsic clearance (


) to verify the "Fluorine Block" effect.

Workflow:

  • Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM) + 1 μM Test Compound in PBS (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 μL at T=0, 5, 15, 30, and 60 min.

  • Quench: Immediately add into 150 μL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
Diagram 2: Experimental Workflow Logic

Workflow Start Compound Library (Fluorinated Analogs) Screen1 Primary Screen (Fluorogenic HDAC Assay) Start->Screen1 Decision Hit Confirmation (IC50 < 100 nM?) Screen1->Decision Decision->Start No (Refine SAR) Screen2 Metabolic Stability (Microsomal Assay) Decision->Screen2 Yes Result Lead Candidate (High Potency + Low Clearance) Screen2->Result

Caption: Screening cascade prioritizing potency first, then filtering for the metabolic stability conferred by fluorination.

References
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Bhattarai, P., et al. (2026).[5] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

  • Liu, T., et al. (2020). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." Journal of Medicinal Chemistry. Link

  • BPS Bioscience. "HDAC Fluorogenic Assay Kit Protocol." BPS Bioscience Technical Data. Link

  • Lauffer, B.E., et al. (2013).[1] "Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability."[1] Journal of Biological Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile Structural Analogy-Based Hazard Assessment: Fluorinated Aromatic Compounds: These compounds can be persistent and may produ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

Structural Analogy-Based Hazard Assessment:

  • Fluorinated Aromatic Compounds: These compounds can be persistent and may produce hazardous byproducts, such as hydrogen fluoride, upon incineration.[1]

  • Benzamides: Generally, amides can be irritants. The hydrolysis of the amide bond, especially under strong acidic or basic conditions, can occur.[2][3]

  • Hydrazides and Hydrazines: This functional group is of particular concern. Hydrazines and their derivatives are known for their potential toxicity and reactivity.[4] They can be oxidized, and incomplete reactions can lead to the formation of hazardous byproducts.

Based on data from structurally similar compounds like 4-fluorobenzamide and 4-fluorobenzohydrazide, it is prudent to assume that 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is a skin and eye irritant and may cause respiratory irritation.

Summary of Anticipated Hazards:

Hazard CategoryAnticipated HazardRationale
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or if inhaled.Based on general toxicity of aromatic hydrazides and fluorinated compounds.
Skin Corrosion/Irritation Causes skin irritation.Based on data for 4-fluorobenzamide.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.Based on data for 4-fluorobenzamide.
Respiratory Sensitization May cause respiratory irritation.Based on data for 4-fluorobenzamide.
Reactivity Can react with oxidizing agents. The hydrazide moiety is susceptible to oxidation.[4]The hydrazide functional group is known to be reactive.
Environmental Hazard The fluorinated aromatic structure suggests potential for persistence in the environment.Fluorinated organic compounds can be resistant to degradation.[5]

Personal Protective Equipment (PPE) and Safety Precautions

Due to the anticipated hazards, stringent adherence to safety protocols is mandatory when handling 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide and its waste.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

General Safety Practices:

  • Avoid generating dust.

  • Ensure adequate ventilation.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Have an emergency eye wash station and safety shower readily accessible.

Disposal Workflow: A Step-by-Step Approach

The primary principle for the disposal of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is to treat it as a hazardous chemical waste. On-site chemical neutralization is recommended for small quantities to reduce the hazard before final disposal. For larger quantities, direct disposal via a licensed hazardous waste management company is the preferred route.

DisposalWorkflow start Start: Waste 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide decision Small Quantity (<5g)? start->decision neutralization Chemical Neutralization (in fume hood) decision->neutralization Yes large_quantity Package for Hazardous Waste Disposal decision->large_quantity No verification Verification of Degradation neutralization->verification verification->neutralization Incomplete Repeat Treatment aqueous_waste Dispose of Aqueous Waste (check local regulations) verification->aqueous_waste Degradation Complete final_disposal Dispose via Licensed Hazardous Waste Contractor large_quantity->final_disposal aqueous_waste->final_disposal

Figure 1: Decision workflow for the disposal of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide.

On-Site Chemical Neutralization Protocol (for small quantities)

For small quantities (typically less than 5 grams) of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide, a two-step chemical degradation process involving alkaline hydrolysis of the amide bond followed by oxidation of the hydrazide moiety is recommended. This procedure should be performed by trained personnel in a chemical fume hood.

Step 1: Alkaline Hydrolysis of the Benzamide Linkage

This step aims to break the amide bond, which is generally stable, by using a strong base.[3]

Materials:

  • 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide waste

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Round-bottom flask

  • Stir bar and magnetic stir plate with heating capabilities

  • Condenser

  • Appropriate glassware for transfers

Procedure:

  • Preparation: In a chemical fume hood, carefully weigh the 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide waste and place it in a round-bottom flask equipped with a stir bar.

  • Addition of Base: For every 1 gram of the compound, slowly add 20 mL of 10% sodium hydroxide solution to the flask. The addition should be done cautiously as the dissolution may be exothermic.

  • Heating and Reflux: Attach a condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for at least 2-4 hours with continuous stirring. This process will hydrolyze the amide bond, yielding 4-fluorobenzoic acid and 4-aminobenzohydrazide.

  • Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

Step 2: Oxidative Degradation of the Hydrazide Moiety

The resulting 4-aminobenzohydrazide is then degraded through oxidation. Sodium hypochlorite (bleach) is a common and effective oxidizing agent for hydrazines.[4]

Materials:

  • The cooled reaction mixture from Step 1

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)

  • Large beaker

  • Stir bar and magnetic stir plate

Procedure:

  • Transfer and Dilution: Carefully transfer the cooled reaction mixture to a larger beaker to accommodate potential gas evolution. Dilute the mixture with an equal volume of water.

  • Oxidant Addition: While stirring the solution vigorously, slowly add the sodium hypochlorite solution. A general guideline is to use a 2-3 fold molar excess of NaOCl relative to the initial amount of the hydrazide. The addition should be done in small portions to control the reaction rate and temperature. The reaction is exothermic and may produce nitrogen gas.

  • Reaction Time: Continue stirring the mixture at room temperature for at least 12 hours (overnight is recommended) to ensure complete oxidation of the hydrazide.

Verification of Degradation

Before final disposal of the treated aqueous waste, it is crucial to verify the degradation of the parent compound and its hazardous intermediates.

Analytical Methods:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of the starting material. A sample of the reaction mixture can be spotted on a TLC plate alongside a standard of the original compound.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC analysis can be performed to confirm the absence of the parent compound and the hydrazide intermediate.[6]

  • Spectrophotometry: Specific colorimetric methods exist for the detection of hydrazines and hydrazides, which can be used to ensure their complete destruction.[7]

If the analysis indicates incomplete degradation, the oxidative treatment (Step 2) should be repeated with an additional portion of sodium hypochlorite.

Final Waste Disposal

Once the degradation has been verified, the resulting aqueous solution can be prepared for final disposal.

Procedure:

  • Neutralization: The treated solution will be highly alkaline. Neutralize it by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8. This should be done carefully in a fume hood, as heat may be generated.

  • Precipitation of Fluoride (Optional but Recommended): To minimize the release of fluoride ions into the wastewater, calcium chloride or calcium hydroxide can be added to precipitate calcium fluoride.[8]

  • Aqueous Waste Disposal: The final neutralized aqueous solution, after any precipitated solids have been removed by filtration, should be disposed of in accordance with local, state, and federal regulations. In many jurisdictions, this may be permissible for drain disposal after neutralization, but it is imperative to check with your institution's environmental health and safety (EHS) department.

  • Solid Waste Disposal: Any solid waste generated, including the original compound if not treated chemically, and any precipitated calcium fluoride, must be collected in a properly labeled hazardous waste container. This container should be clearly marked as "Halogenated Organic Solid Waste."[9]

  • Contacting a Licensed Waste Contractor: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste management company.

Spill Management

In the event of a spill of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide:

  • Evacuate and Secure: Evacuate the immediate area and restrict access. Ensure the area is well-ventilated (if safe to do so).

  • Personal Protection: Do not attempt to clean up the spill without the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Reporting: Report the spill to your institution's EHS department immediately.

Conclusion

The proper disposal of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide requires a comprehensive approach that prioritizes safety and environmental responsibility. By understanding the compound's potential hazards, utilizing appropriate personal protective equipment, and following a systematic disposal workflow that includes on-site chemical neutralization for small quantities, researchers can effectively manage this chemical waste stream. Always consult with your institution's environmental health and safety professionals to ensure compliance with all applicable regulations.

References

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Geocities.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]

  • DTIC. (n.d.). Products of the Hypochlorite Oxidation of Hydrazine Fuels. Retrieved from [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sodium Hypochlorite Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

  • PubMed. (2011, April 5). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Retrieved from [Link]

  • PubMed. (1988, November 15). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. Retrieved from [Link]

  • SSCDT – Laboratorio Farmanguinhos. (n.d.). Green Oxidation of Menthol in Multigram Scale Based on Calcium Hypochlorite. Retrieved from [Link]

  • Tikweld products and Services. (2024, May 12). Safe Handling of Sodium Hypochlorite: Dos and Don'ts. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

Executive Risk Assessment & Hazard Profiling The Core Directive: Do not treat 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide solely as a benign organic solid. While specific toxicological data for this exact CAS may b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment & Hazard Profiling

The Core Directive: Do not treat 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide solely as a benign organic solid. While specific toxicological data for this exact CAS may be limited, the hydrazide moiety (-CONHNH₂) serves as a critical structural alert.

Structural Hazard Logic

The molecule contains two distinct functional zones that dictate our safety protocol:

  • The Fluorobenzamide Core: generally stable, but fluorinated aromatics can possess unique metabolic stability and lipophilicity, aiding skin absorption.

  • The Hydrazide Tail (Critical Hazard): Hydrazides are nucleophilic and reactive. They are structural cousins to hydrazine, a known carcinogen and sensitizer. In biological systems, hydrazides can form covalent bonds with carbonyl-containing cofactors (e.g., Pyridoxal phosphate), leading to neurotoxicity or sensitization.

Operational Hazard Classification: Occupational Exposure Band (OEB) 3 (Estimated).

  • Handling Strategy: Containment required.[1][2][3][4][5] Avoid open-bench handling of dry powder.

Risk Logic Diagram

The following diagram illustrates the decision matrix for handling this compound based on its structural alerts.

RiskAssessment Compound 4-fluoro-N-[4-(hydrazinocarbonyl) phenyl]benzamide StructureAnalysis Structural Alert Analysis Compound->StructureAnalysis Hydrazide Hydrazide Moiety (-CONHNH2) StructureAnalysis->Hydrazide Benzamide Fluorobenzamide Core StructureAnalysis->Benzamide Risks Identified Risks: 1. Skin Sensitization 2. Respiratory Irritation 3. Potential Genotoxicity Hydrazide->Risks High Reactivity Benzamide->Risks Lipophilicity Control Control Strategy: OEB 3 Protocol Risks->Control

Figure 1: Structural Alert Risk Assessment Pathway. The hydrazide group drives the escalation to OEB 3 containment protocols.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but sensitization —a common long-term risk with hydrazide handling.

Protection ZoneStandard Operation (Solution <10mM)High-Risk Operation (Solid Handling / Stock Prep)Technical Rationale (The "Why")
Respiratory Fume Hood (Sash @ 18")P100 Respirator or PAPR (if outside hood)Hydrazide dusts are potent respiratory sensitizers. Inhalation can trigger asthma-like symptoms.
Dermal (Hand) Single Nitrile Gloves (4 mil)Double Gloving (Nitrile inner / Nitrile outer)Hydrazines/hydrazides can permeate nitrile over time. Double gloving provides a "sacrificial" outer layer.
Ocular Side-shield Safety GlassesChemical Goggles (Indirect Vent)Powders are easily airborne. Contact with the eye mucosa can cause severe irritation or corneal opacity.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or Disposable GownCotton retains dust. Tyvek repels particulates, preventing migration of the chemical outside the lab.

Operational Protocols: Validated Workflows

Protocol A: Weighing & Solubilization (The Critical Step)

Objective: Solubilize the solid without generating airborne dust or contaminating the balance area.

Prerequisites:

  • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Note: This compound is likely insoluble in water.

  • Equipment: Anti-static gun (Zerostat), Analytical Balance inside a Vented Balance Enclosure (VBE) or Fume Hood.

Step-by-Step Procedure:

  • Static Neutralization: Hydrazide derivatives are often fluffy, electrostatic solids. Aim the anti-static gun at the vial and the spatula before opening. This prevents "jumping" of the powder.

  • Taring: Place the receiving vial (pre-labeled) on the balance. Tare.

  • Transfer: Using a disposable anti-static spatula, transfer the solid. Do not return excess solid to the original container to avoid cross-contamination.

  • Wet Down: Immediately add the solvent (DMSO) to the solid in the vial.

    • Why? Wetting the solid immediately suppresses dust generation.

  • Dissolution: Cap the vial tightly. Vortex inside the hood.

    • Observation: If the solution warms up (exotherm), pause. Hydrazides can undergo exothermic solvation.

Protocol B: Safe Handling Workflow

The following diagram outlines the sequence of operations to ensure containment integrity.

HandlingWorkflow Start Start: Don PPE (Double Gloves, Tyvek) Check Check Engineering Controls (Hood Flow > 100 fpm) Start->Check Transfer Solid Transfer (Inside Hood Only) Check->Transfer Solubilize Add Solvent (Immediate Dust Suppression) Transfer->Solubilize Decon Decontaminate Surfaces (10% Bleach -> Water) Solubilize->Decon Doff Doff PPE (Roll outwards) Decon->Doff

Figure 2: Operational sequence for handling solid 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide.

Emergency Response & Decontamination

Spill Management (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a P100 respirator if the powder is airborne.

  • Containment: Cover the spill with a damp paper towel (water or DMSO) to prevent dust dispersal.

  • Cleanup: Scoop up the damp material. Do not dry sweep.[6]

Decontamination Chemistry

Hydrazides are reducing agents. They can be chemically deactivated, but this requires care.[7]

  • The Agent: 10% Sodium Hypochlorite (Bleach) .

  • The Mechanism: Oxidation of the hydrazide to nitrogen gas and the corresponding acid.

  • The Warning: DO NOT mix with acid. Ensure the bleach is fresh.

  • Procedure:

    • Apply 10% bleach to the contaminated surface.

    • Allow 15 minutes of contact time .

    • Rinse thoroughly with water (bleach residue is corrosive to stainless steel).

    • Verification: A UV lamp can sometimes detect fluorescent residues of benzamide derivatives, though this is compound-specific.

Waste Disposal Logistics

Never dispose of hydrazide derivatives down the drain. They are toxic to aquatic life and can persist in water supplies.[4]

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in hazardous waste bags (yellow/red). Label "Toxic Solid - Hydrazide Derivative".
Liquid Waste Mother liquors, DMSO solutions.Segregate into "Organic Waste - Halogenated" (due to Fluorine). Do not mix with oxidizers (Nitric acid, Peroxides) in the waste drum to prevent explosion.
Destruction Ultimate disposal method.High-Temperature Incineration . This ensures the destruction of the C-F bond and the hydrazide backbone.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Hydrazine derivatives and their toxicological profiles.[Link]

Sources

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